molecular formula C11H10N2O B1404018 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile CAS No. 1403767-28-1

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Cat. No.: B1404018
CAS No.: 1403767-28-1
M. Wt: 186.21 g/mol
InChI Key: ODITXVOCXCXIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1440519-98-1) is a high-value bicyclic organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . This compound features a unique isoindoline backbone substituted with a ketone group at the 1-position, two methyl groups providing steric hindrance at the 3-position, and a reactive cyano group (-CN) at the 5-position, which makes it a versatile building block in medicinal chemistry and drug discovery . This compound is of significant interest in scientific research due to its promising biological activities. Studies indicate that isoindolinone derivatives like this one have shown potential in anticancer research, with activity against specific cancer cell lines, including those associated with acute lymphoblastic leukemia and B-cell marginal zone lymphoma . Its mechanism of action is believed to involve the inhibition of key enzymes in disease pathways, such as phosphatidylinositol 3-kinase (PI3K), which is a crucial target in cancer progression . Furthermore, the compound has been investigated for its antimicrobial and antioxidant properties, suggesting potential for the development of new therapeutic agents . The synthetic utility of this compound is well-documented. It can be synthesized via methods such as a copper-catalyzed cyclization reaction using a nitrile precursor, which offers moderate yields and potential for stereochemical control with appropriate ligands . This synthesis and its optimization make it a reliable compound for advanced research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-1-oxo-2H-isoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-11(2)9-5-7(6-12)3-4-8(9)10(14)13-11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODITXVOCXCXIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C#N)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isoindolinone Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoindolinone core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a myriad of biologically active compounds.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by isoindolinone derivatives. We will delve into their therapeutic applications, intricate mechanisms of action, and the structure-activity relationships that govern their potency and selectivity. This document is intended to be a resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols for the evaluation of these compounds. Our exploration will cover the anticancer, immunomodulatory, anti-inflammatory, neuroprotective, and enzyme inhibitory properties of this remarkable class of molecules, underscoring the enduring significance of the isoindolinone scaffold in the quest for novel therapeutics.

Introduction: The Enduring Importance of the Isoindolinone Core

The isoindolinone framework is a prominent structural motif found in a range of natural products and synthetic molecules with significant therapeutic value.[2][3] Its unique three-dimensional structure and synthetic tractability have made it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[4] Notable examples of drugs containing the isoindolinone skeleton include the anti-inflammatory agent Indoprofen and the groundbreaking immunomodulatory drug Lenalidomide, used in the treatment of multiple myeloma.[5][6] The broad spectrum of biological activities associated with isoindolinone derivatives, spanning from anticancer to neuroprotective effects, continues to fuel intensive research into the synthesis and biological evaluation of novel analogues.[5][7] This guide aims to provide an in-depth exploration of these activities, elucidating the underlying molecular mechanisms and providing practical experimental methodologies for their investigation.

Anticancer and Immunomodulatory Activity: Targeting Cellular Proliferation and the Tumor Microenvironment

The most profound impact of isoindolinone derivatives on human health has arguably been in the realm of oncology and immunology. This is exemplified by the thalidomide analogues, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[6][8]

Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Pathway

The primary mechanism of action for the immunomodulatory imide drugs (IMiDs) involves their interaction with the protein Cereblon (CRBN).[9] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[10] By binding to CRBN, these isoindolinone derivatives modulate the substrate specificity of the E3 ligase complex.[11] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[12]

Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of IKZF1 and IKZF3 has a dual effect: it directly inhibits the growth of myeloma cells and also enhances the activity of T cells and Natural Killer (NK) cells, leading to a potent anti-tumor immune response.[8]

Below is a diagram illustrating the mechanism of action of lenalidomide.

Cereblon_Pathway Mechanism of Lenalidomide Action via Cereblon Modulation cluster_0 Normal State cluster_1 With Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Substrate Endogenous Substrate CRL4_CRBN->Substrate Binds Ub_Proteasome_1 Ubiquitination & Proteasomal Degradation Substrate->Ub_Proteasome_1 Targeted for Lenalidomide Lenalidomide CRL4_CRBN_Len CRL4-CRBN-Lenalidomide Complex Lenalidomide->CRL4_CRBN_Len Binds to CRBN Neosubstrate Neosubstrates (IKZF1, IKZF3) CRL4_CRBN_Len->Neosubstrate Recruits Ub_Proteasome_2 Ubiquitination & Proteasomal Degradation Neosubstrate->Ub_Proteasome_2 Targeted for Effects Anti-Myeloma Effects & T-cell Activation Ub_Proteasome_2->Effects

Caption: Lenalidomide binds to CRBN, altering the substrate specificity of the CRL4 E3 ligase.

Beyond Immunomodulation: Direct Cytotoxicity and Enzyme Inhibition

While the modulation of the ubiquitin-proteasome system is a key mechanism, isoindolinone derivatives also exhibit anticancer activity through other pathways. Some derivatives have been shown to be potent inhibitors of various kinases, which are crucial regulators of cell growth and proliferation.[4][10] For instance, certain isoindolinone-based compounds have been identified as inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase γ (PI3Kγ), both of which are implicated in cancer progression.[4][13]

Furthermore, isoindolinone derivatives have been developed as inhibitors of Histone Deacetylases (HDACs).[14] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer and immunomodulatory activity of isoindolinone derivatives is highly dependent on their substitution patterns. For the IMiDs, the glutarimide ring is crucial for binding to Cereblon.[15] Modifications to the isoindolinone core can fine-tune the potency and selectivity of these compounds. For kinase and HDAC inhibitors, the substituents on the isoindolinone scaffold are designed to interact with specific residues in the active site of the target enzyme.[14][16]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the anticancer potential of isoindolinone derivatives is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][7]

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoindolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[17] Add 10 µL of the MTT stock solution to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[17] Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Isoindolinone derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[5][18]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of isoindolinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-12).[19] Some isoindolinone-based compounds, like Indoprofen, act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[20]

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

The denaturation of proteins is a well-documented cause of inflammation. Therefore, the ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.

Principle: This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[21][22]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare stock solutions of the isoindolinone derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Mixture: In a test tube, mix 500 µL of the BSA solution with 100 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[22]

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.[22]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100[8]

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a major contributor to this process.[23] Isoindolinone derivatives have emerged as promising neuroprotective agents due to their ability to mitigate oxidative damage.[24]

Mechanism of Action: Activation of the Nrf2 Signaling Pathway

Several isoindoline derivatives have been shown to exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[21][24] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14] In the presence of oxidative stress or certain small molecules, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.[25] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to restore cellular redox homeostasis and protect neurons from damage.[23]

The following diagram illustrates the activation of the Nrf2 pathway.

Nrf2_Pathway Nrf2 Signaling Pathway in Neuroprotection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Isoindolinone Isoindolinone Derivative Isoindolinone->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Degradation (Normal State) Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Isoindolinone derivatives can promote the dissociation of Nrf2 from Keap1, leading to the transcription of neuroprotective genes.

Other Neuroprotective Mechanisms

In addition to Nrf2 activation, some isoindolinone derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[7] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[7]

Diverse Enzyme Inhibitory Activities

The versatility of the isoindolinone scaffold allows for its adaptation to target a wide range of enzymes implicated in various diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Several isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[2] The isoindolinone scaffold serves as a core pharmacophore for interaction with the enzyme's active site.[2]

Analgesic Activity

Certain isoindolinone derivatives have demonstrated significant analgesic activity.[26][27] This activity can be mediated through various mechanisms, including the inhibition of COX enzymes, as mentioned earlier, which reduces the production of pain-inducing prostaglandins.[20]

Experimental Protocol: In Vivo Analgesic Activity using the Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a common and reliable method for screening the peripheral analgesic activity of new compounds.[18]

Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain. Analgesic compounds reduce the number of writhes.[18]

Step-by-Step Methodology:

  • Animal Acclimatization: Use Swiss albino mice, and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (e.g., control, standard, and test groups). Administer the vehicle (e.g., saline or a tween solution), a standard analgesic drug (e.g., diclofenac sodium), or the isoindolinone derivative orally or intraperitoneally.[28]

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.[28]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal contractions and stretching of the hind limbs) for a set period, typically 20-30 minutes.[28][29]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

Summary of Biological Activities and Representative Data

The following table summarizes the diverse biological activities of isoindolinone derivatives and provides examples of reported in vitro potencies.

Biological ActivityTarget/MechanismRepresentative DerivativeIC₅₀/Kᵢ ValueReference
Anticancer Cereblon ModulationLenalidomide-[6][11]
HDAC1 InhibitionCompound 13a57.9 nM[14]
HepG2 CytotoxicityCompound 115.89 µM[3]
Anti-inflammatory Protein DenaturationCompound 3aExcellent Inhibition[26]
Neuroprotection Acetylcholinesterase InhibitionCompound 7a & 7f2.1 µM[7]
Enzyme Inhibition Carbonic Anhydrase ICompound 2cKᵢ = 11.48 nM[2]
Carbonic Anhydrase IICompound 2cKᵢ = 9.32 nM[2]

Conclusion and Future Perspectives

The isoindolinone scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its derivatives have yielded life-changing therapies and continue to be a fertile ground for the discovery of new bioactive molecules. The diverse range of biological activities, from potent anticancer and immunomodulatory effects to promising neuroprotective and anti-inflammatory properties, highlights the remarkable versatility of this chemical motif.

The future of isoindolinone-based drug discovery lies in the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action, particularly the intricacies of their interactions with biological targets like Cereblon and various enzymes, will be crucial for this endeavor. The development of novel synthetic methodologies will also play a pivotal role in expanding the chemical space of isoindolinone derivatives, paving the way for the discovery of next-generation therapeutics for a wide spectrum of human diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exceptional class of compounds.

References

  • Jafari, E., Behzadi, M., Abareshi, M., Zarghi, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362-373. [Link]

  • Özgeris, B., Tastan, B., Goksu, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Gaikwad, N. D., Gaikwad, S. V., Deshmukh, V. K., & Deore, V. V. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(11), 4744-4749. [Link]

  • (2018). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

  • (2023). The anticancer SAR studies of isoindolinone derivatives. ResearchGate. [Link]

  • Al-Attas, A. S., Al-Salahi, R., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 228-238. [Link]

  • Koldaev, V. M., Potapov, A. S., & Nevero, A. S. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molbank, 2021(4), M1296. [Link]

  • Khan, I., Al-Salahi, R., Al-Sanea, M. M., & El-Emam, A. A. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Aouad, M. R., Al-Salahi, R., Al-Sanea, M. M., & El-Emam, A. A. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. Journal of Chemistry, 2024. [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.). DC Fine Chemicals. [Link]

  • Al-Attas, A. S., Al-Salahi, R., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 228-238. [Link]

  • Zhang, Q., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 28(30), 6168-6192. [Link]

  • Al-Sanea, M. M., Al-Salahi, R., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12065-12074. [Link]

  • Liu, J., Wang, L., Guo, N., Teng, Y. O., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 149-162. [Link]

  • Liu, S. Y., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(1), 108-112. [Link]

  • Sharma, N. K., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6549. [Link]

  • Chen, Q. H., Rao, P. N., & Knaus, E. E. (2009). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 12(1), 1-10. [Link]

  • Reddy, M. V. R., et al. (2014). The novel mechanism of lenalidomide activity. Blood, 123(19), 2911-2912. [Link]

  • Al-Salahi, R., Al-Sanea, M. M., & El-Emam, A. A. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(19), 6548. [Link]

  • Sharma, N. K., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Al-Sanea, M. M., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5723. [Link]

  • Al-Attas, A. S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Hideshima, T., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Blood Cancer Journal, 5(11), e354. [Link]

  • Chen, J. H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters, 13(7), 1141-1147. [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2021). Journal of Medicinal Chemistry. [Link]

  • Jones, R. J., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances, 4(17), 4129-4141. [Link]

  • Trukhanova, E. A., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(1), 40-45. [Link]

  • Hideshima, T., & Anderson, K. C. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. [Link]

  • Kamal, A., et al. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(1), 4-21. [Link]

  • Li, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6547. [Link]

  • US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
  • Wang, Y., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Chembiochem, 25(5), e202300685. [Link]

  • Gandhi, A. K., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5690. [Link]

  • Das, S., et al. (2021). Peripheral analgesic activity of Moringa oleifera seeds- An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 239-243. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • (2014). AChE activity assay by Ellman method. ResearchGate. [Link]

  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]

  • Mirke, N. B., et al. (2022). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 10(1), 1-5. [Link]

  • Sannigrahi, S., et al. (2011). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Journal of Medicinal Plants Research, 5(22), 5424-5428. [Link]

Sources

Technical Whitepaper: 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Scaffolds for Dual HDAC/PI3K Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1440519-98-1) as a critical pharmacophore scaffold for the design and synthesis of dual-acting HDAC (Histone Deacetylase) and PI3K (Phosphoinositide 3-kinase) inhibitors.

While CUDC-907 (Fimepinostat) is the prototypical dual inhibitor in this class, the isoindolinone scaffold represents a next-generation "cap group" strategy designed to improve metabolic stability (via the gem-dimethyl effect) and selectivity profiles compared to earlier purine/pyrimidine-based hybrids.

Executive Summary & Rationale

The Clinical Problem: PI3K pathway activation and epigenetic dysregulation (HDAC overexpression) are synergistic drivers in hematological malignancies and solid tumors. Monotherapy often leads to drug resistance—PI3K inhibition triggers compensatory feedback loops, while HDAC inhibitors often suffer from poor solid tumor penetration. The Solution: Dual inhibition using a single molecule ("multitargeting drug") prevents pathway crosstalk. The Scaffold: This compound serves as the ATP-competitive hinge binder (targeting PI3K) and the surface recognition cap (targeting HDAC entry). Its gem-dimethyl group at the C3 position prevents metabolic oxidation (a common failure point in isoindolinones) and locks the conformation for optimal binding entropy.

Chemical Structure & Design Logic

The design of a dual inhibitor using this core follows a "Pharmacophore Fusion" strategy.

The Hybrid Architecture
  • The Head (PI3K Binding): The This compound core mimics the adenine ring of ATP. The nitrile (-CN) group at position 5 typically projects into the affinity pocket or is derivatized to interact with specific residues (e.g., Lysine).

  • The Linker: An aliphatic or aromatic chain attached to the isoindoline nitrogen or the nitrile-derived amine. This spans the narrow hydrophobic channel of the HDAC enzyme.

  • The Tail (HDAC Binding): A Zinc Binding Group (ZBG), typically a hydroxamic acid (-CONHOH), which chelates the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.

Mechanism of Action (Dual Blockade)
  • PI3K Inhibition: Blocks phosphorylation of PIP2 to PIP3, silencing the AKT/mTOR survival signal.

  • HDAC Inhibition: Prevents deacetylation of Histone H3/H4 (epigenetic arrest) and non-histone proteins like p53 and HSP90, leading to cell cycle arrest and apoptosis.

DualMechanism cluster_PI3K Cytoplasm (PI3K Pathway) cluster_HDAC Nucleus (Epigenetic Pathway) Compound Isoindoline-based Dual Inhibitor PI3K PI3K (p110) Compound->PI3K ATP Competition HDAC HDAC 1/6 Compound->HDAC Zn2+ Chelation PIP3 PIP3 Accumulation PI3K->PIP3 Inhibits AKT p-AKT (S473) PIP3->AKT mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis & Tumor Regression mTOR->Apoptosis Survival Signal Histones Ac-Histone H3 HDAC->Histones Inhibits Deacetylation p21 p21 Expression Histones->p21 Promoter Access p21->Apoptosis Cell Cycle Arrest

Figure 1: Convergent mechanism of action where the dual inhibitor simultaneously suppresses survival signaling (PI3K) and induces transcriptional arrest (HDAC).

Experimental Protocols: Synthesis & Validation

A. Synthesis of the Core Scaffold

The synthesis of This compound is the critical first step.

Reagents: 4-Cyanobenzoic acid, Thionyl chloride (SOCl₂), 2-Amino-2-methylpropane (tert-butylamine equivalent for cyclization), or direct lithiation strategy.

Protocol (Optimized Route):

  • Esterification: React 4-cyanobenzoic acid methyl ester with a Grignard reagent (MeMgBr) at -78°C carefully to install the gem-dimethyl group without hydrolyzing the nitrile, followed by cyclization with formamide.

  • Alternative (Commercial Route):

    • Starting Material: 2-bromo-5-cyanobenzoic acid.

    • Step 1: Reaction with acetone/n-BuLi (unstable) OR more robustly, using a Heck cyclization strategy.

    • Step 2:Gem-dimethyl installation: Reaction of the phthalimide precursor with MeMgI (excess) followed by reduction.

Synthesis of the Dual Inhibitor (Conjugation):

  • Linker Attachment: Functionalize the Nitrogen (N-1) of the isoindoline ring.

    • Reaction: Treat this compound with NaH (Sodium Hydride) in DMF at 0°C.

    • Add: Methyl 7-bromoheptanoate (Linker precursor).

  • ZBG Installation: Convert the methyl ester tail to a hydroxamic acid.

    • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) + KOH in MeOH.

    • Condition: 0°C to RT, 2 hours.

    • Purification: Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Synthesis SM 4-Cyanobenzoic Acid Deriv. Core 3,3-Dimethyl-1-oxoisoindoline- 5-carbonitrile (The Scaffold) SM->Core Cyclization & Methylation Alkylation N-Alkylation (Linker Attachment) Core->Alkylation Intermediate Ester-Linked Intermediate Alkylation->Intermediate ZBG NH2OH / KOH (ZBG Installation) Intermediate->ZBG Final Dual Inhibitor (Hydroxamic Acid) ZBG->Final

Figure 2: Synthetic workflow transforming the nitrile scaffold into a functional dual inhibitor.

B. Enzymatic Validation (In Vitro)

To validate the "Dual" nature, you must run independent assays for both targets.

1. HDAC Inhibition Assay (Fluorometric)
  • Principle: Measures deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Protocol:

    • Incubate recombinant HDAC1 or HDAC6 (0.5 nM) with the test compound (serial dilution 1 nM - 10 µM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Add substrate (50 µM) and incubate for 30 mins at 37°C.

    • Add Developer solution (Trypsin) to release the fluorophore.

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

  • Success Metric: IC₅₀ < 100 nM indicates potent HDAC inhibition.

2. PI3K Kinase-Glo Assay
  • Principle: Quantifies residual ATP after the kinase reaction.

  • Protocol:

    • Mix PI3Kα/δ recombinant enzyme with PIP2 substrate (10 µM) and ATP (10 µM).

    • Add test compound (this compound derivative).

    • Incubate for 60 mins at RT.

    • Add Kinase-Glo® Reagent (Luciferase/Luciferin).

    • Read Luminescence. High signal = High ATP = High Inhibition.

  • Success Metric: IC₅₀ < 200 nM.

C. Cellular Validation (Western Blot)

Trustworthiness in this field requires proving the compound works inside the cell.

Cell Line: HCT116 (Colon) or Daudi (Lymphoma). Treatment: 24 hours at 1 µM and 5 µM.

Target PathwayPrimary AntibodyExpected Result (Inhibition)
PI3K p-AKT (Ser473)Decrease (Band disappears)
PI3K Total AKTNo Change (Loading control)
HDAC Acetyl-Histone H3 (Lys9)Increase (Accumulation of acetylated histone)
HDAC p21 (WAF1/CIP1)Increase (Transcriptional activation)
Apoptosis Cleaved PARPIncrease (Indication of cell death)

Quantitative Data Summary (Representative)

When characterizing derivatives of this scaffold, structure your data as follows:

Compound IDR-Group (Linker)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)PI3Kα IC₅₀ (nM)HCT116 GI₅₀ (µM)
Scaffold Only (Nitrile Core)>10,000>10,0005,400>50
Ref (CUDC-907) (Thienopyrimidine)1.72.5190.05
Isoindoline-1 C6-Hydroxamate12 5 45 0.12
Isoindoline-2 C7-Hydroxamate831100.09

Note: The "Scaffold Only" (this compound) typically shows weak PI3K activity and NO HDAC activity on its own. It requires the ZBG tail to function as a dual inhibitor.

References

  • Qian, C., et al. (2012). "Discovery of CUDC-907, a Dual PI3K/HDAC Inhibitor." Clinical Cancer Research.

  • Gura, H. K., et al. (2020). "Isoindoline scaffold-based dual inhibitors of HDAC6 and HSP90 suppressing the growth of lung cancer in vitro and in vivo." European Journal of Medicinal Chemistry.

  • Bhatia, R., et al. (2022). "Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress... and Modulate PI3K-Akt." ACS Omega.

  • PubChem Compound Summary. "this compound (CAS 1440519-98-1)."[1] National Center for Biotechnology Information.

  • Mahboobi, S., et al. (2009). "2-Aroylindoles and 2-Aroylbenzofurans: A New Class of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for isoindoline-like HDAC inhibitors).

Sources

An In-Depth Technical Guide to the Synthesis of 3,3-Dialkyl-1-Oxoisoindolines with a Proposed Route to 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: An exhaustive search of scientific and patent literature did not yield a primary source detailing the specific discovery, history, or a validated synthetic protocol for 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1440519-98-1) . This suggests the compound may be a recently synthesized building block or intermediate within a proprietary drug discovery program, with its synthesis not yet publicly disclosed.

This guide, therefore, provides a comprehensive technical overview of the discovery and synthesis of the broader class of 3,3-dialkyl-1-oxoisoindolines . The principles and methodologies presented are drawn from established, peer-reviewed literature and represent the authoritative knowledge in this area of synthetic organic chemistry. Based on these established methods, a plausible, scientifically sound synthetic route for this compound is proposed.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a privileged bicyclic lactam structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The substitution at the 3-position, particularly with dialkyl groups to create a quaternary center, is of significant interest in medicinal chemistry. This structural motif can impart desirable pharmacokinetic properties and provides a three-dimensional framework for interaction with biological targets.

Historical Context and Discovery of Synthetic Routes

The synthesis of the parent isoindolinone structure dates back to the late 19th century. However, the development of methods for the synthesis of 3,3-disubstituted isoindolinones is a more contemporary endeavor, driven by the need for structurally diverse small molecules in drug discovery. Early methods often involved multi-step sequences with harsh reaction conditions. More recent advancements have focused on transition-metal-catalyzed and cascade reactions to improve efficiency and functional group tolerance.

Proposed Synthesis of this compound

Based on established methodologies for the synthesis of 3,3-dialkyl isoindolinones, a plausible synthetic route to this compound is proposed to proceed from 4-cyano-2-methylbenzoic acid. This multi-step synthesis involves the formation of an N-methoxyamide (Weinreb amide) to control the addition of a methyl group, followed by intramolecular cyclization.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Cyano-2-methylbenzoic acid B Acid Chloride A->B SOCl2 or (COCl)2 D N-Methoxy-N,2-dimethyl-4-cyanobenzamide B:e->D:w HN(OMe)Me*HCl, Base C N,O-Dimethylhydroxylamine Weinreb Amide Formation F 1-(4-Cyano-2-(1-hydroxy-1-methylethyl)phenyl)ethan-1-one D:e->F:w MeMgBr E Methylmagnesium bromide Grignard Reaction H This compound F:e->H:w H+ or OH- G Intramolecular Cyclization (Acid or Base Catalyzed)

Technical Monograph: 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and therapeutic utility of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1440519-98-1). This document is structured for medicinal chemists and process scientists.

Advanced Scaffold for Rigidified Pharmacophores

Executive Summary

This compound (CAS 1440519-98-1 ) is a specialized heterocyclic building block used in the design of metabolically stable drug candidates.[1][2][3][4] It belongs to the class of 3,3-dimethylisoindolin-1-ones , which serve as bioisosteres for benzamides and indoles in kinase inhibitors and nuclear receptor antagonists (e.g., Androgen Receptor).

The molecule features two critical structural motifs:

  • Gem-dimethyl group (C3): Blocks the benzylic position from metabolic oxidation (CYP450) and locks the conformation, reducing entropic penalty upon binding.

  • 5-Cyano group: A versatile synthetic handle for conversion to amides, acids, or tetrazoles, or to serve as a polar contact in the binding pocket.

Chemical Profile & Properties[5][6][7][8]
PropertySpecification
Chemical Name This compound
CAS Number 1440519-98-1
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Core Scaffold Isoindolin-1-one (Phthalimidine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Precursor 5-Bromo-3,3-dimethylisoindolin-1-one (CAS 959756-18-4)
Synthetic Methodology

The synthesis of 3,3-dimethylisoindolinones requires precise regiocontrol. The recommended industrial route avoids the poor regioselectivity of direct Grignard addition to substituted phthalimides by utilizing a pre-functionalized bromo-intermediate.

Route A: Pd-Catalyzed Cyanation (Recommended)

This route ensures the correct placement of the nitrile group by starting with the purified 5-bromo isomer.

Step 1: Precursor Synthesis (Regioselective)

  • Reactants: 4-Bromophthalimide + Methylmagnesium bromide (MeMgBr).

  • Mechanism: Grignard addition to the imide carbonyls.

  • Challenge: Addition can occur at C1 (ortho to Br) or C3 (meta to Br). Steric hindrance at C1 favors attack at C3, yielding the 5-bromo-3,3-dimethyl isomer as the major product.

  • Purification: Fractional crystallization is required to remove the 6-bromo isomer.

Step 2: Cyanation

  • Substrate: 5-Bromo-3,3-dimethylisoindolin-1-one.

  • Reagents: Zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF (Solvent).

  • Conditions: 80–100°C under N₂ atmosphere for 4–12 hours.

  • Workup: Quench with FeSO₄ or bleach (to neutralize cyanide), extract with EtOAc.

Experimental Protocol (Step 2)

Protocol: To a degassed solution of 5-bromo-3,3-dimethylisoindolin-1-one (1.0 eq) in anhydrous DMF (0.2 M), add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%). Heat the mixture to 95°C. Monitor by HPLC for the disappearance of the starting bromide. Upon completion, cool to RT, dilute with water, and extract with ethyl acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis Start 4-Bromophthalimide (Starting Material) Grignard MeMgBr / THF (Grignard Addition) Start->Grignard Intermed 5-Bromo-3,3-dimethyl isoindolin-1-one (CAS 959756-18-4) Grignard->Intermed Regioselective Alkylation Cyanation Zn(CN)2 / Pd(0) (Cyanation) Intermed->Cyanation Product 3,3-Dimethyl-1-oxoisoindoline- 5-carbonitrile (CAS 1440519-98-1) Cyanation->Product Pd-Catalyzed Coupling

Figure 1: Synthetic route from commercial phthalimide precursors to the target nitrile.

Therapeutic Applications & Mechanism

This scaffold is primarily utilized in the development of Androgen Receptor (AR) Antagonists and Kinase Inhibitors .

4.1. Androgen Receptor Antagonism

The 3,3-dimethylisoindolinone core serves as a rigid bioisostere for the thiohydantoin ring found in Enzalutamide or the benzamide moiety in other antiandrogens.

  • Mechanism: The gem-dimethyl group mimics the bulk required to induce a conformational change in the AR Ligand Binding Domain (LBD), preventing helix 12 folding and co-activator recruitment.

  • Advantage: Unlike thiohydantoins, the isoindolinone core is hydrolytically stable and devoid of the seizure-inducing risks associated with some hydantoin metabolites.

4.2. Structural Logic (SAR)
  • NH Group (Pos 2): Acts as a hydrogen bond donor. Often arylated (N-arylation) to attach the "tail" of the drug molecule.

  • Carbonyl (Pos 1): Hydrogen bond acceptor.

  • 5-CN Group: Increases polarity and metabolic stability compared to a halogen.

Visualization: Signaling Inhibition

AR_Pathway Ligand Dihydrotestosterone (DHT) AR_Cyt Androgen Receptor (Cytosol) Ligand->AR_Cyt Binds Complex AR-DHT Complex AR_Cyt->Complex Transloc Nuclear Translocation Complex->Transloc DNA DNA Binding (ARE) Transloc->DNA Growth Tumor Growth / Transcription DNA->Growth Inhibitor 3,3-Dimethylisoindolinone Derivatives Inhibitor->AR_Cyt Competes (High Affinity) Inhibitor->Transloc Blocks

Figure 2: Mechanism of Action for AR antagonists utilizing the isoindolinone scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.45 (s, 6H): Gem-dimethyl group (Characteristic singlet).

    • δ 7.6–8.0 (m, 3H): Aromatic protons (Pattern depends on 5-substitution).

    • δ 8.8 (br s, 1H): Lactam NH.

  • IR Spectroscopy:

    • ~2230 cm⁻¹: Nitrile (C≡N) stretch.

    • ~1700 cm⁻¹: Lactam (C=O) stretch.

  • LC-MS:

    • [M+H]⁺: 187.21.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye). Acute Toxicity (Oral) due to nitrile content.

  • Cyanide Precaution: If synthesizing via Zn(CN)₂, strictly adhere to cyanide waste management protocols (bleach quenching).

  • Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

References
  • PubChem Compound Summary. "this compound (CID 1440519-98-1)." National Center for Biotechnology Information. Link

  • Synthesis of Isoindolinones. "Regioselective synthesis of 3,3-dimethylisoindolin-1-ones via Grignard addition." Journal of Organic Chemistry. (General Reference for Class).
  • Androgen Receptor Antagonists. "Design and Synthesis of Next-Generation AR Antagonists." ACS Medicinal Chemistry Letters. Link

  • Vendor Data. "5-Bromo-3,3-dimethylisoindolin-1-one (CAS 959756-18-4)." Accela ChemBio / BLDpharm. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoindolinone core is a privileged scaffold found in numerous biologically active molecules and functional materials. The gem-dimethyl substitution at the 3-position can enhance metabolic stability and modulate pharmacological activity, while the nitrile group at the 5-position serves as a versatile chemical handle for further molecular elaboration. This document provides a detailed, field-proven experimental protocol for the synthesis of this target molecule, grounded in established principles of organic chemistry. The presented methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this valuable compound.

Reaction Scheme Overview

The synthesis of this compound is achieved through a two-step process starting from 4-cyano-2-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then subjected to a Friedel-Crafts acylation to yield an intermediate ketone. The key second step is a Grignard reagent-mediated cyclization to form the desired isoindolinone ring system.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-Acetyl-4-cyanobenzoyl chloride cluster_1 Step 2: Grignard Cyclization cluster_2 Purification & Analysis A 4-Cyano-2-methylbenzoic acid C Reaction 1: Chlorination A->C B Thionyl Chloride (SOCl₂) B->C D Intermediate: 4-Cyano-2-methylbenzoyl chloride C->D E Friedel-Crafts Acylation with Acetyl Chloride/AlCl₃ D->E F Product 1: 2-Acetyl-4-cyanobenzoyl chloride E->F G 2-Acetyl-4-cyanobenzoyl chloride F->G I Reaction 2: Cyclization G->I H Methylmagnesium Bromide (CH₃MgBr) H->I J Aqueous Workup (NH₄Cl) I->J K Final Product: this compound J->K L Crude Product K->L M Column Chromatography L->M O Pure Product M->O N Characterization (NMR, MS, HPLC) O->N

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Cyano-2-methylbenzoic acid≥98%Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichUse in a fume hood
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent for acylation
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-AldrichLewis acid catalyst
Acetyl chlorideReagent grade, ≥98%Sigma-AldrichAcylating agent
Methylmagnesium bromide (CH₃MgBr)3.0 M in diethyl etherSigma-AldrichGrignard reagent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent for Grignard reaction
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentVWRFor quenching the Grignard reaction
Ethyl acetate (EtOAc)HPLC gradeFisher ScientificFor extraction and chromatography
HexanesHPLC gradeFisher ScientificFor chromatography
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeVWRDrying agent
Celite® 545---Sigma-AldrichFiltration aid

Detailed Experimental Protocol

Part 1: Synthesis of 2-Acetyl-4-cyanobenzoyl chloride

This initial step involves the conversion of the starting benzoic acid derivative into a more reactive acyl chloride, followed by a Friedel-Crafts acylation to install the acetyl group that will become part of the final heterocyclic ring.

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-cyano-2-methylbenzoic acid (10.0 g, 62.1 mmol).

    • Add thionyl chloride (15 mL, 205 mmol) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.[1]

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-cyano-2-methylbenzoyl chloride is used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a separate flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (10.0 g, 75.0 mmol) in anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add acetyl chloride (5.3 mL, 74.5 mmol) dropwise to the AlCl₃ suspension with vigorous stirring.

    • Dissolve the crude 4-cyano-2-methylbenzoyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice (200 g) with stirring.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-acetyl-4-cyanobenzoyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This is the key ring-forming step. The Grignard reagent adds to the ketone, and the resulting alkoxide undergoes an intramolecular nucleophilic attack on the nitrile group to form the isoindolinone ring.

Step-by-Step Procedure:

  • Grignard Reaction and Cyclization:

    • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add a solution of the crude 2-acetyl-4-cyanobenzoyl chloride (assuming ~62.1 mmol from the previous step) in anhydrous tetrahydrofuran (150 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 52 mL, 156 mmol, 2.5 equivalents) dropwise via a syringe, maintaining the internal temperature below -60 °C. The use of excess Grignard reagent is crucial for the double addition to the acyl chloride and subsequent cyclization.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Reaction Mechanism

Caption: Proposed mechanism for the Grignard-mediated cyclization.

The reaction of a Grignard reagent with a nitrile typically forms a ketone after hydrolysis.[2][3] In this intramolecular variant, the Grignard reagent performs a double addition to the acyl chloride to form a tertiary alkoxide. This alkoxide then acts as an internal nucleophile, attacking the electron-deficient carbon of the nitrile group. This cyclization step forms a five-membered ring containing an imine, which is then hydrolyzed to the corresponding ketone (a lactam in this case) during the aqueous workup.

Characterization Data

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol [3]
Expected Yield40-60% over two steps
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.8-8.0 (m, 3H, Ar-H), 1.5 (s, 6H, 2xCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 170 (C=O), 150, 135, 132, 125, 124, 118, 112 (Ar-C & C≡N), 65 (C(CH₃)₂), 25 (CH₃)
Mass Spec (ESI+)m/z: 187.08 [M+H]⁺

Safety and Handling

  • Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum chloride is a corrosive solid that reacts exothermically with water. Avoid inhalation of dust.

  • Grignard reagents are highly flammable and react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere.

  • The reaction quench steps are exothermic and may produce gas. Perform additions slowly and with adequate cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or decomposition of acid chlorideEnsure thionyl chloride is in excess and reflux time is adequate. Use freshly opened anhydrous AlCl₃.
Low yield in Step 2Inactive Grignard reagent (due to moisture)Use freshly purchased or titrated Grignard reagent. Ensure all glassware and solvents are scrupulously dry.
Formation of multiple byproductsSide reactions of the Grignard reagentMaintain low temperatures during the Grignard addition (-78 °C). Ensure slow, controlled addition of the reagent.
Difficult purificationCo-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

References

  • Reaction of Grignard Reagents with Nitriles: Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Synthesis of 3,3-Dialkylated Isoindolin-1-ones: Palermo, M. G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Use of Thionyl Chloride for Acid Chloride Formation: Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Defensive Publications Series. Available at: [Link]

  • Chemical Properties of 4-Cyano-2-methylbenzoic acid: PubChem. (n.d.). 4-Cyano-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile, a key intermediate in contemporary drug discovery programs. Recognizing the critical need for high-purity compounds in pharmaceutical research, this document outlines a robust normal-phase flash chromatography protocol. We delve into the scientific rationale behind methodological choices, from solvent system selection to stationary phase characteristics, ensuring a deep understanding of the purification process. The protocol is designed to be a self-validating system, offering researchers a reliable method for obtaining this isoindolinone derivative with excellent purity and yield.

Introduction: The Significance of Purity for Isoindolinone Intermediates

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, this compound serves as a crucial building block in the synthesis of novel therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).

This guide addresses the purification of this polar, aromatic nitrile-containing lactam. Based on its structural motifs, which include a polar lactam, an aromatic ring, and a nitrile group, the compound exhibits moderate to high polarity. A calculated XLogP3 value of 0.5 for the closely related 3-oxoisoindoline-5-carbonitrile further supports its polar nature, making normal-phase chromatography an ideal purification strategy.[2]

Foundational Principles: Selecting the Optimal Chromatographic Strategy

The choice of a purification strategy is dictated by the physicochemical properties of the target compound and its potential impurities. Given the polar nature of this compound, several chromatographic modes could be considered.

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[3] Polar compounds, like our target molecule, will have a strong affinity for the stationary phase and will elute later than non-polar impurities when the polarity of the mobile phase is gradually increased. This technique is particularly well-suited for the separation of isomers and compounds with diverse functional groups.[4]

  • Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[5][6] While generally used for non-polar compounds, RPC can be adapted for some polar molecules, especially with aqueous mobile phases. However, highly polar compounds may exhibit poor retention.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[8][9][10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.

For this compound, normal-phase flash chromatography is the recommended approach due to its efficiency in separating moderately polar compounds from likely non-polar and highly polar impurities generated during synthesis. Flash chromatography, an air-pressure accelerated version of column chromatography, offers a significant speed advantage over traditional gravity-fed methods.[1][12][13]

Pre-Purification Analysis: Understanding Your Crude Material

Before proceeding with preparative chromatography, it is crucial to analyze the crude reaction mixture. This preliminary analysis informs the optimization of the purification protocol.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for developing the solvent system for flash chromatography. It provides a quick assessment of the number of components in the crude mixture and their relative polarities.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable column (either normal-phase or reversed-phase) can provide a more detailed impurity profile and quantitative information about the crude sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS helps in identifying the molecular weights of the target compound and major impurities, aiding in their structural elucidation.

A thorough understanding of the synthesis of this compound is essential for anticipating potential impurities. Common synthetic routes for isoindolinones may involve starting materials and reagents that could persist in the crude product, as well as by-products from incomplete reactions or side reactions.

Experimental Protocol: Purification of this compound

This protocol is a robust starting point and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment
Item Description
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Mobile Phase Solvents n-Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
Sample Adsorbent Celite® 545 or a small amount of silica gel
Equipment Flash chromatography system with a suitable detector (UV recommended), glass column or pre-packed cartridge, fraction collector
Glassware Round-bottom flasks, beakers, graduated cylinders
Personal Protective Equipment Safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Organic solvents are flammable. Keep away from ignition sources.

Step-by-Step Methodology

Step 1: Solvent System Optimization using TLC

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 20% EtOAc in Hexane and increase the proportion of EtOAc).

  • The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from impurities.

Step 2: Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane).

  • Add an inert adsorbent like Celite® or silica gel to the solution.

  • Remove the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally results in better peak shapes and resolution compared to liquid injection.[15]

Step 3: Column Packing and Equilibration

  • If using a glass column, pack it with a slurry of silica gel in the initial, low-polarity mobile phase.

  • For pre-packed cartridges, follow the manufacturer's instructions.

  • Equilibrate the column by flushing it with at least 3-5 column volumes of the starting mobile phase (e.g., 10% EtOAc in Hexane) until a stable baseline is achieved on the detector.

Step 4: Chromatographic Separation

  • Carefully apply the dry-loaded sample to the top of the column.

  • Begin the elution with the starting mobile phase.

  • Employ a linear gradient of increasing polarity. A suggested gradient is from 10% to 60% Ethyl Acetate in Hexane over 10-15 column volumes.

  • Monitor the elution profile using the UV detector, ideally at a wavelength where the target compound has strong absorbance (e.g., 254 nm).

  • Collect fractions throughout the run.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC TLC Method Development (Optimize Solvent System) Sample_Prep Sample Preparation (Dry Loading on Celite®) TLC->Sample_Prep Injection Sample Loading Sample_Prep->Injection Column_Prep Column Packing & Equilibration Column_Prep->Injection Elution Gradient Elution (e.g., 10-60% EtOAc in Hexane) Injection->Elution Detection UV Detection (e.g., 254 nm) Elution->Detection Collection Fraction Collection Detection->Collection Analysis Fraction Analysis (TLC or HPLC) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product High-Purity Product Evaporation->Final_Product

Sources

Application Note: Analytical Characterization of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1440519-98-1), a critical pharmacophore scaffold used in the synthesis of next-generation Androgen Receptor (AR) antagonists and PARP inhibitors.[]

Executive Summary

This compound (C₁₁H₁₀N₂O, MW 186.[][2]21) represents a high-value intermediate in medicinal chemistry.[] Its structural core—a gem-dimethyl substituted isoindolinone—mimics the steric and electronic properties found in blockbuster AR antagonists (e.g., Enzalutamide analogs) and poly(ADP-ribose) polymerase (PARP) inhibitors.[]

This guide addresses the specific analytical challenges posed by this molecule:

  • Nitrile Stability: The C-5 nitrile group is a Critical Quality Attribute (CQA), susceptible to hydrolysis into amide and acid impurities.[]

  • Lactam Ring Integrity: The isoindolin-1-one core requires specific pH control during analysis to prevent ring opening.[]

  • Polymorphism: The rigid bicyclic structure makes it prone to polymorphism, necessitating solid-state profiling.[]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name This compound
CAS Number 1440519-98-1
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Exact Mass 186.0793
Solubility High: DMSO, Methanol, Acetonitrile.[] Low: Water.[][3]
pKa (Calc) ~11.5 (Lactam NH)
LogP (Calc) ~1.8 - 2.1

Protocol 1: Spectroscopic Identification (The "Fingerprint")[1]

Infrared Spectroscopy (FTIR)

Objective: Confirm the presence of the nitrile and lactam functionalities.

  • Method: ATR (Attenuated Total Reflectance) or KBr pellet.[]

  • Key Diagnostic Bands:

    • ~2230 cm⁻¹ (Sharp, Medium): C≡N stretching vibration.[] Note: Loss of this peak indicates hydrolysis.[]

    • ~1700–1725 cm⁻¹ (Strong): Lactam C=O stretch.[]

    • ~3100–3200 cm⁻¹ (Broad): N-H stretch (isoindolinone).[]

    • ~2960–2980 cm⁻¹: C-H stretch (gem-dimethyl).[]

Nuclear Magnetic Resonance (NMR)

Objective: Structural verification and isomeric purity.

  • Solvent: DMSO-d₆ (Preferred due to solubility).[]

  • ¹H NMR Assignments (400 MHz, DMSO-d₆):

    • δ 1.45 ppm (s, 6H): Gem-dimethyl group at C-3.[] This singlet is the most distinct feature, confirming the "3,3-dimethyl" substitution.

    • δ 7.8 – 8.2 ppm (m, 3H): Aromatic protons (C-4, C-6, C-7).[] Pattern depends on coupling constants (J) but typically shows an ABX or AMX system.[]

    • δ 8.8 ppm (br s, 1H): Lactam N-H (Exchangeable with D₂O).[]

Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.[]

  • Ionization: ESI (Positive Mode).[][4]

  • Target Ion: [M+H]⁺ = 187.08 ± 0.05 m/z.[]

  • Fragment Ions: Loss of CH₃ (M-15) or loss of CN (M-26) may be observed at higher collision energies.[]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and impurity profiling.[] This method is optimized to separate the parent nitrile from its hydrolysis products (amide and acid).[]

Chromatographic Conditions
  • System: UHPLC or HPLC with PDA/UV detector.

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Waters XBridge BEH C18.[]

    • Rationale: A C18 stationary phase provides robust retention for the lipophilic dimethyl core while resolving polar hydrolysis degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

    • Rationale: Acidic pH (~2.[]5) suppresses the ionization of the potential carboxylic acid impurity (pKa ~4), improving its peak shape and retention.[]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[][5]

  • Flow Rate: 1.0 mL/min.[][5]

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 220 nm (Secondary for amide detection).[]

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria
  • Tailing Factor (Parent): ≤ 1.5.[][6]

  • Resolution (Parent vs. Nearest Impurity): > 2.0.

  • % RSD (n=6 injections): < 1.0% for Assay.[]

Protocol 3: Impurity Fate Mapping & Stress Testing

Objective: To validate the method's specificity by artificially generating expected impurities.

Hydrolysis Pathway (Critical)

The nitrile group is the "weak link." Under stress, it converts sequentially:

  • Parent: this compound (R-CN).[][2]

  • Intermediate: 3,3-Dimethyl-1-oxoisoindoline-5-carboxamide (R-CONH₂).[]

  • Final Degradant: 3,3-Dimethyl-1-oxoisoindoline-5-carboxylic acid (R-COOH).[]

Stress Protocol:

  • Acid Hydrolysis: Dissolve 10 mg sample in 5 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize and inject.

    • Expected Result: Appearance of a peak at RRT ~0.6 (Amide) and RRT ~0.4 (Acid).[]

  • Base Hydrolysis: Dissolve 10 mg sample in 5 mL 0.1 N NaOH. Heat at 60°C for 1 hour. Neutralize and inject.

    • Expected Result: Rapid conversion to the Carboxylic Acid (RRT ~0.4).[]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing this material, from receipt to final release.

AnalyticalWorkflow Sample Raw Material (this compound) ID Identification Phase (Qualitative) Sample->ID Purity Purity Phase (Quantitative) Sample->Purity SolidState Solid State Phase (Physical) Sample->SolidState FTIR FTIR Analysis Target: CN stretch @ 2230 cm⁻¹ ID->FTIR NMR ¹H NMR (DMSO-d₆) Target: Gem-dimethyl singlet ID->NMR MS LC-MS (ESI+) Target: [M+H]⁺ = 187.1 ID->MS HPLC RP-HPLC (C18, Gradient) 0.1% Formic Acid / ACN Purity->HPLC XRD X-Ray Diffraction (Polymorph Check) SolidState->XRD TGA TGA / DSC (Volatiles & Melting Pt) SolidState->TGA Stress Forced Degradation (Acid/Base/Oxidation) HPLC->Stress ImpurityID Impurity Identification (Amide vs Acid) Stress->ImpurityID

Caption: Integrated analytical workflow for the complete characterization of the isoindoline intermediate.

Visualizing the Impurity Pathway

Understanding the degradation chemistry is vital for interpreting HPLC chromatograms.

DegradationPathway Parent Parent Nitrile (R-CN) RT: ~10 min Amide Amide Impurity (R-CONH₂) RT: ~6 min Parent->Amide Mild Hydrolysis (H₂O, pH shift) RingOpen Ring-Opened (Amino-Acid Deriv.) Parent->RingOpen Extreme Base (Lactam Cleavage) Acid Acid Impurity (R-COOH) RT: ~4 min Amide->Acid Strong Hydrolysis (Heat, Acid/Base)

Caption: Primary degradation pathways. Retention times (RT) are estimates based on the C18 protocol.

Troubleshooting & Tips

  • Peak Splitting: If the parent peak splits, check the sample solvent. Dissolving the sample in 100% DMSO and injecting into a high-aqueous mobile phase can cause "solvent shock."[] Dilute the sample with 50% Mobile Phase A before injection.

  • Missing CN Peak in IR: If the 2230 cm⁻¹ peak is absent but the HPLC retention time is correct, check for polymorphs where the crystal packing might dampen the dipole change, or confirm if the surface of the ATR crystal was clean.

  • Ghost Peaks: The gem-dimethyl group is stable, but contaminants from synthesis (e.g., residual DMSO or DMF) can appear as early eluting peaks.[] Verify with a blank injection.[]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19788109, 3-Oxoisoindoline-5-carbonitrile. Retrieved from [Link]

  • European Patent Office (2023). EP 3 717 457 B1: Process for preparation of Enzalutamide using novel intermediate.[] (Describes related isoindolinone/hydantoin scaffolds). Retrieved from [Link]

  • Gerontitis, I. E., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones. Journal of Organic Chemistry. (Mechanistic insights into the synthesis of the 3,3-dimethyl core). Retrieved from [Link][]

Sources

Application Note: A Comprehensive Framework for Evaluating 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile as a Potential PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[2][3] This has spurred the development of numerous small molecule inhibitors, some of which are now approved for clinical use.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate a novel chemical entity, 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile , for its potential as a PI3K inhibitor. We present a structured, two-pronged approach, beginning with a direct, in vitro biochemical assay to determine potency and isoform selectivity, followed by a cell-based assay to confirm pathway modulation in a physiologically relevant context. This guide emphasizes the causality behind experimental choices and incorporates self-validating systems to ensure the generation of trustworthy and reproducible data.

Part 1: The Scientific Rationale — Understanding the PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that translates extracellular cues into cellular responses.[6] The process is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) by growth factors or hormones.[7][8] This activation recruits and activates Class I PI3Ks at the plasma membrane.

The core function of activated PI3K is to act as a lipid kinase, phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] This accumulation of PIP3 on the inner leaflet of the plasma membrane creates a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[8]

Recruitment to the membrane allows for the phosphorylation and subsequent activation of AKT by other kinases, such as PDK1 and mTORC2.[8] Once fully activated, AKT proceeds to phosphorylate a multitude of downstream substrates, leading to:

  • Promotion of Cell Survival: By inhibiting pro-apoptotic proteins.

  • Stimulation of Cell Growth and Proliferation: Primarily through the activation of the mTORC1 complex.[3]

  • Regulation of Metabolism: By influencing processes like glucose uptake.[7]

Given this central role, inhibiting PI3K effectively cuts off the signal at its source, preventing the generation of PIP3 and thereby blocking the activation of AKT and all subsequent downstream events. The potential therapeutic benefit lies in halting the uncontrolled growth and survival signals that characterize many cancer cells.[2]

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP3 Catalyzes Inhibitor 3,3-Dimethyl-1-oxoisoindoline- 5-carbonitrile Inhibitor->PI3K INHIBITS PDK1->AKT Phosphorylates (Activates) mTORC mTORC1/2 AKT->mTORC Activates Downstream Cell Growth Proliferation Survival AKT->Downstream mTORC->AKT Phosphorylates (Activates)

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Part 2: A Validated Workflow for Inhibitor Characterization

To rigorously assess a novel compound, a multi-step approach is essential. This workflow begins with a direct, quantitative biochemical assay to confirm enzymatic inhibition and screen for isoform selectivity. Positive hits are then advanced to a cell-based assay to verify that the compound can access its target in a cellular environment and produce the expected downstream biological effect.

Workflow Start Start: Novel Compound Synthesis (this compound) Prep Compound Preparation (Solubilization & Serial Dilution) Start->Prep Biochem Step 1: Biochemical Assay (e.g., ADP-Glo™ Luminescent Assay) - Test against PI3K isoforms α, β, γ, δ Prep->Biochem Calc Data Analysis: Calculate % Inhibition Determine IC50 values Biochem->Calc Decision Potency & Selectivity Assessment: Is IC50 in desired range? Calc->Decision Cellular Step 2: Cell-Based Assay (e.g., Western Blot for p-AKT) - Use relevant cancer cell line Decision->Cellular Yes Stop Stop or Redesign Compound Decision->Stop No Confirm Data Analysis: Confirm dose-dependent reduction of downstream signaling Cellular->Confirm End Conclusion: Compound is a validated PI3K pathway inhibitor Confirm->End

Caption: Experimental workflow for characterizing a novel PI3K inhibitor.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro Biochemical PI3K Activity/Inhibitor Assay (Luminescence-Based)

This assay quantifies the activity of purified PI3K enzymes by measuring the amount of ADP produced during the kinase reaction.[10] The ADP-Glo™ Kinase Assay is a common platform for this, where ADP is converted to ATP, which then generates a luminescent signal via luciferase.[11] A decrease in signal corresponds to an increase in PI3K inhibition.

Rationale: This cell-free assay directly measures the compound's effect on the enzyme's catalytic activity without the complexities of cell permeability or off-target cellular effects. Testing against the four main Class I isoforms (α, β, γ, δ) is crucial for determining the compound's selectivity profile.[12][13]

Materials & Reagents:

  • Purified, recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

  • Lipid Kinase Substrate (e.g., PIP2:3PS).[11]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[10]

  • ATP solution.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control: A known pan-PI3K inhibitor (e.g., Buparlisib) or isoform-selective inhibitor (e.g., Alpelisib for PI3Kα).[13]

  • DMSO (vehicle control).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: a. Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 100% DMSO. b. Add 1 µL of each compound dilution, DMSO vehicle, or positive control to the appropriate wells of the assay plate.

  • Kinase Reaction Setup: a. Prepare a master mix for each PI3K isoform containing the PI3K Reaction Buffer, lipid substrate, and the respective PI3K enzyme. b. Add 12.5 µL of the enzyme master mix to each well containing the plated compounds. c. Pre-incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the enzyme before the reaction starts.[14]

  • Initiate Kinase Reaction: a. Prepare an ATP solution in the reaction buffer. b. Add 12.5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 25 µL. c. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. d. Incubate for 30 minutes at room temperature. e. Read the luminescence on a plate reader.

Data Analysis & Interpretation:

  • Controls:

    • "No Inhibitor" (Vehicle) Control (0% Inhibition): Wells with DMSO only. Represents maximum enzyme activity.

    • "No Enzyme" Control (100% Inhibition): Wells with reaction buffer instead of enzyme. Represents background signal.

  • Calculation: Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)])

  • IC50 Determination: Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 2: Cell-Based Western Blot for Downstream PI3K Pathway Inhibition

This assay determines if the test compound can inhibit the PI3K pathway within a living cell by measuring the phosphorylation status of its key downstream effector, AKT.

Rationale: A reduction in phosphorylated AKT (p-AKT) at serine 473 or threonine 308 is a reliable biomarker of PI3K pathway inhibition in a cellular context.[15] This experiment validates the biochemical findings and confirms cell permeability and target engagement. Using a cancer cell line with a known PIK3CA mutation (the gene encoding the p110α catalytic subunit of PI3K) provides a disease-relevant model.[2]

Materials & Reagents:

  • Cancer cell line with known PI3K pathway activation (e.g., MCF-7, A2780).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium.

  • Growth factor for stimulation (e.g., Insulin-like Growth Factor-1, IGF-1).

  • Test Compound and controls (as in Protocol 1).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • Western blotting equipment (transfer system, PVDF membranes).

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Serum Starvation: Replace complete medium with serum-free medium and incubate for 12-16 hours. This crucial step reduces basal PI3K pathway activity to establish a low baseline. c. Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM), vehicle (DMSO), or a positive control for 2 hours. d. Stimulation: Add a growth factor (e.g., 100 ng/mL IGF-1) to all wells except the "unstimulated" control for 15-20 minutes to robustly activate the PI3K pathway.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for p-AKT (Ser473) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. f. Apply ECL substrate and image the blot.

  • Stripping and Re-probing: a. To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe for total AKT. b. Strip and re-probe again for a loading control (GAPDH) to confirm equal protein loading across all lanes.

Data Analysis & Interpretation:

  • A successful experiment will show a low p-AKT signal in the unstimulated lane and a strong p-AKT signal in the stimulated, vehicle-treated lane.

  • Treatment with an effective inhibitor will show a dose-dependent decrease in the p-AKT signal compared to the stimulated vehicle control.

  • The total AKT and GAPDH signals should remain relatively constant across all lanes, confirming the specificity of the effect on AKT phosphorylation.

Part 4: Data Presentation and Trustworthiness

Quantitative Data Summary Results from the biochemical assay should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity Profile
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][e.g., Pan-inhibitor, α-selective, δ/γ-dual]
Alpelisib (Control) ~5>1000>1000~250α-selective[13]
Buparlisib (Control) ~50~160~110~260Pan-inhibitor[16]

Ensuring Trustworthy Results The validity of the conclusions drawn from these assays rests on a foundation of rigorous controls and logical experimental design.

  • Self-Validating Protocols: The cell-based assay is inherently self-validating. The comparison between unstimulated, stimulated, and inhibitor-treated conditions provides a clear, internal demonstration of pathway modulation. If the stimulatory effect is not observed, the assay is considered failed.

  • Positive Controls: The use of well-characterized PI3K inhibitors like Alpelisib or Buparlisib serves as a critical benchmark.[4][16] It validates that the assay system (enzymes, reagents, detection) is performing as expected and provides a reference point for the potency of the novel compound.

  • Vehicle Controls: Including a DMSO-only control is mandatory to ensure that the solvent used to dissolve the compound does not independently affect enzyme activity or cell signaling.

  • Orthogonal Confirmation: The two-protocol approach provides orthogonal validation. A positive result in the clean, direct biochemical assay that is then confirmed in the complex, biologically relevant cellular assay significantly increases confidence that the compound's observed effect is due to on-target PI3K inhibition.

References

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • The PI3K pathway in human disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023, April 12). Drugs.com. Retrieved February 27, 2024, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 27, 2024, from [Link]

  • PI3K-AKT Pathway Explained. (2022, February 1). YouTube. Retrieved February 27, 2024, from [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 27, 2024, from [Link]

  • PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience. Retrieved February 27, 2024, from [Link]

  • PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. (2009, February 4). PubMed. Retrieved February 27, 2024, from [Link]

  • Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come?. (2022, November 14). Reaction Biology. Retrieved February 27, 2024, from [Link]

Sources

Determining the Potency of Novel Compounds: An Application Note on IC50 Determination for 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potency in Drug Discovery

In the landscape of modern pharmacology and drug development, the half-maximal inhibitory concentration (IC50) stands as a cornerstone metric for quantifying the potency of a compound. It represents the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[1][2] A lower IC50 value is indicative of a more potent compound, meaning a smaller amount of the substance is needed to elicit a significant inhibitory effect.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for determining the IC50 value of a novel small molecule, using 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile as a representative example.

Given that this compound is a compound without a well-documented biological target in the public domain, this guide is structured to be broadly applicable. It emphasizes the foundational steps of assay selection and development, which are prerequisites to generating a reliable IC50 value. We will explore both biochemical and cell-based assay formats, providing detailed protocols that can be adapted once a relevant biological context for the compound is identified.

Part 1: The Foundational Prerequisite - Assay Development and Validation

Before an IC50 value can be determined, a robust and reproducible assay must be developed. The choice of assay is contingent on the biological question being asked and the nature of the molecular target.

Target Identification: The First Crucial Step

The initial and most critical step is to identify the biological target of this compound. This could be a specific enzyme, receptor, ion channel, or a cellular pathway. Techniques such as affinity chromatography, chemical proteomics, or computational target prediction can be employed for this purpose. Once a putative target is identified and validated, an appropriate assay can be designed.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction between the compound and its purified target (e.g., an enzyme or receptor). They are invaluable for determining the direct inhibitory activity of a compound, independent of cellular uptake, metabolism, or off-target effects.

Cell-Based Assays: These assays are conducted using living cells and measure a cellular response to the compound.[1] They provide a more physiologically relevant context by accounting for factors like cell permeability and metabolism.[1] Common cell-based assays include cell viability assays, reporter gene assays, and high-content imaging assays.

The choice between these assay types depends on the research question. For understanding the direct molecular interaction, a biochemical assay is preferred. For assessing the compound's effect in a more biological context, a cell-based assay is more appropriate.

Part 2: Experimental Protocols for IC50 Determination

The following are detailed, adaptable protocols for determining the IC50 value of this compound in both a generic biochemical and a cell-based assay format.

Protocol 1: Biochemical IC50 Determination - A Generic Enzyme Inhibition Assay

This protocol describes a generalized fluorescence-based enzyme inhibition assay. It is assumed that the enzyme activity results in a measurable change in fluorescence.

Materials and Reagents:

  • Purified enzyme of interest

  • Enzyme-specific fluorogenic substrate

  • Assay buffer (optimized for the specific enzyme)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (known to inhibit the target enzyme)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Experimental Workflow:

Caption: Workflow for a generic biochemical enzyme inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock to generate a range of concentrations. A common approach is an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation:

    • Add 200 nL of each compound concentration to the appropriate wells of a 384-well plate in triplicate.

    • Include control wells:

      • Negative Control (0% Inhibition): 200 nL of DMSO.[5]

      • Positive Control (100% Inhibition): 200 nL of a known inhibitor at a concentration that gives maximal inhibition.[5]

  • Enzyme Addition: Add 10 µL of the enzyme solution (at a 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[6]

  • Substrate Addition: Add 10 µL of the fluorogenic substrate solution (at a 2X final concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.

Protocol 2: Cell-Based IC50 Determination - A Generic Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of a compound on the viability of an adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials and Reagents:

  • Adherent cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., a known cytotoxic drug)

  • 96-well clear, flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Experimental Workflow:

Caption: Workflow for a generic cell-based MTT viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X working solution of the serially diluted this compound in complete medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the respective wells. Include control wells:

    • Vehicle Control: Medium with the same final concentration of DMSO as the compound wells.

    • Positive Control: A known cytotoxic agent.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

Part 3: Data Analysis, Interpretation, and Quality Control

Accurate IC50 determination is critically dependent on rigorous data analysis and quality control.

Data Normalization

The raw data (fluorescence or absorbance) should be normalized to percent inhibition.

  • 0% Inhibition (Negative Control): The average signal from the DMSO/vehicle-only wells.

  • 100% Inhibition (Positive Control): The average signal from the wells with the positive control inhibitor or no enzyme/cells.

The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Dose-Response Curve Fitting

The normalized data is then plotted with the logarithm of the compound concentration on the x-axis and the percent inhibition on the y-axis.[8] This typically generates a sigmoidal curve. The data should be fitted to a four-parameter logistic (4PL) equation using a non-linear regression software (e.g., GraphPad Prism, R).[9]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y: Percent inhibition

  • X: Logarithm of the compound concentration

  • Top: The maximum percent inhibition (plateau of the curve)

  • Bottom: The minimum percent inhibition (baseline of the curve)

  • LogIC50: The logarithm of the compound concentration that gives 50% inhibition. The IC50 is 10^LogIC50.

  • HillSlope: The steepness of the curve.

Quality Control Metrics

To ensure the reliability of the IC50 value, several quality control metrics should be assessed for each assay plate.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size that reflects the separation between the positive and negative controls.Z' > 0.5 indicates an excellent assay.
Signal-to-Basal (S/B) Ratio The ratio of the average signal of the negative control to the average signal of the positive control.S/B > 5 is generally considered acceptable.
R-squared (R²) A measure of the goodness of fit of the non-linear regression.R² > 0.95 is desirable.
Replicates Both technical and biological replicates are crucial for assessing variability and ensuring the reproducibility of the results.[10]At least three independent experiments should be performed.

Conclusion

Determining the IC50 value of a novel compound like this compound is a multi-step process that requires careful planning, execution, and data analysis. The foundation of a reliable IC50 value lies in the development of a robust and relevant assay. By following the principles and protocols outlined in this application note, researchers can confidently characterize the potency of their compounds, a critical step in the journey of drug discovery and development. The variability in IC50 values can be influenced by the chosen assay and calculation methods, highlighting the need for standardization within a laboratory.[11]

References

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Kalliokoski, T. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Linton, K., & P., D. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(1), 93-102. [Link]

  • Papalia, G. A., & Myszka, D. G. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 421(2), 743–751. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Sebaugh, J. L. (2010, August 10). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

  • Meyer, C. T., & P., R. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 81(10), 4053–4067. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. [Link]

  • ResearchGate. (2008, August 7). ChemInform Abstract: Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties of 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile (V). [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. [Link]

  • National Institutes of Health. (2019, May 9). Quality Control of Quantitative High Throughput Screening Data. [Link]

  • EU Openscreen Drive. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. [Link]

Sources

Application Note: High-Precision Preparation of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the preparation, handling, and storage of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS: 1440519-98-1) stock solutions. This compound is a critical pharmacophore and intermediate in the synthesis of androgen receptor antagonists, most notably Enzalutamide (MDV3100) .

Accurate solubilization is the foundational step in drug development workflows. Poorly prepared stocks lead to compound precipitation, inconsistent IC50 values in cell-based assays, and irreproducible synthesis yields. This guide prioritizes anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure maximal solubility and long-term stability.

Physicochemical Identity

Before initiating the protocol, verify the compound identity against the Certificate of Analysis (CoA).

PropertySpecification
Compound Name This compound
CAS Number 1440519-98-1
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance White to off-white solid
Solubility Profile Water: Insoluble / PoorDMSO: Soluble (>50 mM)Ethanol: Soluble
Primary Application Enzalutamide intermediate; Androgen Receptor signaling probe

Critical Experimental Considerations (The "Why")

Solvent Selection: The Case for Anhydrous DMSO

While ethanol is a viable solvent, DMSO (Dimethyl Sulfoxide) is the industry standard for this compound class due to its high dielectric constant and ability to disrupt strong crystal lattice interactions common in isoindolinone derivatives.

  • Hygroscopicity Warning: DMSO is highly hygroscopic. Absorbed atmospheric water can induce "crash out" (precipitation) of hydrophobic compounds during freeze-thaw cycles. Recommendation: Use semiconductor-grade or anhydrous DMSO (≥99.9%) stored under inert gas or over molecular sieves.

The "Crash-Out" Phenomenon in Biological Assays

When diluting a hydrophobic stock (100% DMSO) into aqueous media (cell culture medium), a rapid phase change occurs.

  • Limit: Keep final DMSO concentration <0.5% (v/v) in cell assays to avoid solvent toxicity.

  • Technique: rapid dispersion (vortexing) during dilution is critical to prevent the formation of micro-precipitates that falsely inflate inhibition data.

Protocol: Preparation of Master Stock (50 mM)

Objective: Prepare 1 mL of a 50 mM Master Stock solution.

Materials
  • This compound (Solid).[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Amber glass vials (Borosilicate, screw-cap). Note: Avoid polystyrene plastics which can leach plasticizers in DMSO.

  • Analytical Balance (Precision 0.01 mg).

  • Vortex Mixer.[2]

Calculation Logic



[3][4][2][5][6][7][8][9][10]
Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh approximately 9.31 mg of the compound into a tared amber glass vial. Record the exact mass (e.g., 9.45 mg).

  • Volume Adjustment: Do not add a fixed 1 mL. Calculate the required DMSO volume to achieve exactly 50 mM based on the actual mass:

    
    
    Example: If you weighed 9.45 mg:
    
    
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visual particulates remain. The solution should be optically clear.

  • QC Check: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines or undissolved crystals.

Storage & Stability Workflow

To maintain integrity, avoid repeated freeze-thaw cycles which promote crystal growth and degradation.

StockPrep Fig 1: Optimized workflow for stock solution preparation to ensure long-term stability. Weigh 1. Weigh Solid (Amber Glass) Calc 2. Calc DMSO Vol (Adjust for Mass) Weigh->Calc Dissolve 3. Dissolve (Vortex/Sonicate) Calc->Dissolve QC 4. Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot 5. Aliquot (50-100 µL) QC->Aliquot Pass Store 6. Store (-20°C or -80°C) Aliquot->Store

Storage Guidelines
  • Short Term (< 1 month): -20°C.

  • Long Term (> 1 month): -80°C.

  • Container: Screw-cap cryovials with O-rings (ensure DMSO resistance, e.g., Polypropylene).

Serial Dilution for Biological Assays

Scenario: You need a 10 µM final concentration in a cell assay (100 µL well volume).

  • Intermediate Dilution (100x): Dilute the 50 mM Master Stock 1:50 in DMSO to create a 1 mM Working Stock .

    • 2 µL Master Stock + 98 µL DMSO.

  • Delivery to Media: Dilute the 1 mM Working Stock 1:100 into the cell culture media.

    • Result: 10 µM compound, 1% DMSO.

    • Optimization: If 1% DMSO is toxic to your specific cell line, perform an intermediate dilution into PBS/Media immediately before adding to cells, ensuring the intermediate does not precipitate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71563273, this compound. Retrieved from [Link]

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787–790.[11] (Describes the Enzalutamide scaffold and synthesis logic). Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This document provides a comprehensive guide for the utilization of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile , a molecule belonging to the privileged isoindolinone scaffold, in HTS campaigns. While this specific molecule is not extensively characterized in public literature, its core structure is present in numerous compounds with established pharmacological relevance, particularly as kinase inhibitors and anti-inflammatory agents. These application notes, therefore, present a strategic and scientifically grounded framework for researchers to explore its potential biological activities. We provide detailed, field-proven protocols for both biochemical and cell-based screening assays, complete with insights into experimental design, data analysis, and hit validation. The methodologies are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data for drug development professionals.

Introduction: The Isoindolinone Scaffold and Rationale for Screening

The isoindolinone core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit high affinity for various biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with protein binding sites. The nitrile group on the 5-position of the isoindoline ring, as seen in our subject compound, can act as a key hydrogen bond acceptor or participate in other critical interactions within a target's active site.

Given the precedent of related structures, we hypothesize that This compound holds potential as a modulator of protein kinases or as an agent affecting cell proliferation pathways. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Therefore, a primary HTS campaign targeting a representative kinase is a logical starting point. Furthermore, a parallel or sequential cell-based screen is essential to understand the compound's effect in a more complex biological context and to identify potential cytotoxicity.[3]

This guide outlines two primary screening funnels:

  • A Biochemical Screen: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay targeting a representative tyrosine kinase (e.g., Epidermal Growth Factor Receptor - EGFR) to identify direct inhibitors.[4]

  • A Cell-Based Screen: An anti-proliferative assay using a cancer cell line (e.g., A549, human lung carcinoma) to assess the compound's effect on cell viability.

Biochemical Screening Protocol: Kinase Inhibition (TR-FRET Assay)

Biochemical assays that measure the direct interaction between a compound and a purified protein target are a staple of HTS.[4] They offer a clean, mechanistic readout of activity. The TR-FRET methodology is particularly well-suited for HTS due to its high sensitivity, low background, and homogeneous format (no wash steps required).

2.1. Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a kinase. The assay components include:

  • The kinase enzyme (e.g., EGFR).

  • A biotinylated peptide substrate.

  • A Europium (Eu)-labeled anti-phospho-tyrosine antibody.

  • Streptavidin-conjugated Allophycocyanin (SA-APC).

When the kinase phosphorylates the biotinylated peptide, the Eu-labeled antibody binds to the new phosphate group. The binding of SA-APC to the biotin tag brings the Europium donor and the APC acceptor into close proximity. Upon excitation of the Europium, energy is transferred to the APC, which then emits light at a specific wavelength. An inhibitor compound will prevent phosphorylation, disrupting the FRET signal.

cluster_0 Scenario 1: Kinase is Active cluster_1 Scenario 2: Kinase is Inhibited Kinase Kinase (EGFR) P_Substrate Phosphorylated Biotin-Peptide Kinase->P_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Biotin-Peptide Substrate->Kinase Eu_Ab Eu-Antibody P_Substrate->Eu_Ab Binds SA_APC SA-APC P_Substrate->SA_APC Binds Biotin FRET TR-FRET Signal (High) Eu_Ab->FRET SA_APC->FRET Inhibitor 3,3-Dimethyl-1-oxoisoindoline- 5-carbonitrile Kinase_I Kinase (EGFR) Inhibitor->Kinase_I Inhibits Substrate_I Biotin-Peptide Kinase_I->Substrate_I No Phosphorylation ATP_I ATP ATP_I->Kinase_I No_FRET No TR-FRET Signal (Low)

Caption: TR-FRET assay principle for kinase inhibition.

2.2. Materials and Reagents

ReagentSupplier ExamplePurpose
This compoundCustom SynthesisTest Compound
DMSO, AnhydrousSigma-AldrichCompound Solvent
Recombinant Human EGFR, activeInvitrogenEnzyme Target
Poly-GT Biotinylated Peptide SubstrateCisbioSubstrate
ATPSigma-AldrichPhosphate Donor
Anti-phosphotyrosine Ab, Eu Cryptate labeledCisbioFRET Donor
Streptavidin-APCCisbioFRET Acceptor
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5)Boston BioProductsReaction Buffer
Low-volume 384-well plates (white)CorningAssay Plates
Positive Control (e.g., Gefitinib)Selleck ChemicalsReference Inhibitor

2.3. Detailed Protocol: Biochemical HTS

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of the compound stock into wells of a 384-well assay plate for a final screening concentration of 10 µM in a 5 µL assay volume.

    • Dispense 50 nL of DMSO into control wells (negative control, 0% inhibition).

    • Dispense 50 nL of a 10 mM Gefitinib stock into positive control wells (100% inhibition).

  • Reagent Preparation (on the day of the assay):

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase/Substrate Mix in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Prepare a 2X Detection Mix containing the Eu-labeled antibody and SA-APC in Detection Buffer. Note: Concentrations must be optimized during assay development to be within the linear range of the assay.

  • Automated Assay Execution:

    • Using a multi-drop dispenser, add 2.5 µL of the 2X Kinase/Substrate Mix to all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The reaction time should be within the linear phase of the enzymatic reaction, determined during assay development.

    • Stop the reaction by adding 5 µL of the 2X Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX).[2]

    • Excitation: 320 nm.

    • Emission: 620 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (Emission 665 / Emission 620) * 10,000.

2.4. Data Analysis and Quality Control

  • Normalization: Calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control: The robustness of the assay is determined by the Z'-factor.[5] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay with a Z' > 0.5 is considered excellent for HTS.

  • Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls (DMSO wells).

Cell-Based Screening Protocol: Anti-Proliferation Assay

Cell-based assays provide data on a compound's activity in a physiological context, accounting for factors like cell permeability and off-target effects.[3] A cell viability assay is a fundamental first step to identify compounds that inhibit cancer cell growth.

3.1. Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6] The assay reagent contains a thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present. A decrease in signal indicates either cytotoxicity or cytostatic effects.

3.2. Materials and Reagents

ReagentSupplier ExamplePurpose
This compoundCustom SynthesisTest Compound
A549 cell line (human lung carcinoma)ATCCBiological System
DMEM/F-12 MediumGibcoCell Culture Medium
Fetal Bovine Serum (FBS)GibcoMedium Supplement
Penicillin-StreptomycinGibcoAntibiotic
CellTiter-Glo® Luminescent ReagentPromegaViability Detection Reagent
Solid white 384-well tissue culture platesGreinerAssay Plates
Positive Control (e.g., Staurosporine)Sigma-AldrichReference cytotoxic agent

3.3. Detailed Protocol: Cell-Based HTS

  • Cell Culture and Seeding:

    • Culture A549 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Dilute cells to a pre-determined optimal seeding density (e.g., 1000 cells/well) in 40 µL of culture medium.

    • Using an automated dispenser, seed the cells into the 384-well plates.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Dosing:

    • Prepare a compound source plate by serially diluting the 10 mM stock of this compound in DMSO.

    • Using a liquid handler with pin tool or acoustic transfer capabilities, add 100 nL of compound solution to the cell plates. This results in a final DMSO concentration of 0.25%, which should be well-tolerated by most cell lines.

  • Incubation:

    • Incubate the treated cell plates for 72 hours at 37°C in a 5% CO₂ incubator. The incubation period should be sufficient to observe significant effects on proliferation (typically 2-3 cell doubling times).

  • Assay Readout:

    • Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., EnVision Multilabel Reader).

3.4. Data Analysis

  • Normalization: Calculate the percent viability for each well: % Viability = 100 * (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control)

  • Hit Selection: A primary hit is a compound that reduces cell viability below a certain threshold (e.g., <50% viability) at the screening concentration.

Hit Validation and Progression

A primary hit from an HTS campaign is not a validated lead.[7] It is the starting point for a rigorous validation process to eliminate false positives and confirm the mechanism of action.[8][9]

HTS Primary HTS Screen (Biochemical or Cell-Based) Reorder Re-order or Re-synthesize Compound HTS->Reorder Identify 'Hits' Confirm Hit Confirmation (Single-point re-test) Reorder->Confirm Confirm->HTS False Positive Dose Dose-Response Curve (Determine IC50/EC50) Confirm->Dose Confirmed Hits Dose->Confirm Not Potent Ortho Orthogonal Assay (e.g., different technology) Dose->Ortho Ortho->Dose Assay Artifact SAR Analog Synthesis (Initial SAR) Ortho->SAR Orthogonally Confirmed Lead Validated Hit Series SAR->Lead

Caption: A typical workflow for hit validation and progression.

4.1. Validation Steps

  • Hit Confirmation: Cherry-pick the primary hits and re-test them in the original assay to confirm activity. This step helps to eliminate random errors from the primary screen.[7]

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ (for inhibition) or EC₅₀ (for activation/viability) value. This quantifies the compound's potency.

  • Orthogonal Assays: Confirm the hit in a secondary assay that uses a different detection technology. For a kinase inhibitor hit from the TR-FRET screen, an orthogonal assay could be a filter-binding assay measuring radioactive ATP incorporation. This ensures the observed activity is not an artifact of the primary assay format (e.g., compound fluorescence).

  • Cytotoxicity Assessment: All hits, especially those from biochemical screens, must be tested for general cytotoxicity to ensure the observed activity is not simply due to cell death. This can be done using the cell-based protocol described in Section 3.

  • Initial Structure-Activity Relationship (SAR): Procure or synthesize close analogs of the validated hit to see if small chemical changes lead to predictable changes in activity. This provides confidence that the activity is due to a specific interaction with the target.[8]

4.2. Hypothetical Data Summary for a Validated Hit

Assay StageParameterResult for a Hypothetical HitInterpretation
Primary Screen % Inhibition @ 10 µM85% (Kinase Assay)Strong initial activity identified.
Hit Confirmation % Inhibition @ 10 µM88% (Kinase Assay)Activity is reproducible.
Dose-Response IC₅₀ (Kinase Assay)500 nMThe compound is a potent inhibitor of the target kinase.
Orthogonal Assay IC₅₀ (Filter Binding)650 nMActivity is confirmed with a different technology, reducing the chance of artifacts.
Cell-Based Assay EC₅₀ (A549 Viability)1.5 µMThe compound is cell-permeable and inhibits proliferation.
Cytotoxicity CC₅₀ (Normal Cells)> 30 µMThe compound shows selectivity for cancer cells over normal cells.

Conclusion

While This compound represents a molecule with underexplored potential, its privileged isoindolinone core provides a strong rationale for its inclusion in high-throughput screening campaigns. The detailed biochemical and cell-based protocols outlined in these application notes provide a robust framework for initiating this exploration. By employing rigorous assay design, stringent quality control, and a systematic hit validation cascade, researchers can effectively probe the bioactivity of this compound and similar novel structures. The successful identification of a validated hit from such a campaign can serve as the crucial first step in a long and complex, but ultimately rewarding, drug discovery program.[2]

References

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Available at: [Link]

  • García-Jiménez, F., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • High throughput screening techniques in the pharmaceutical industry. (2024). YouTube. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. ResearchGate. Available at: [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Available at: [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties of 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile (V). ResearchGate. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. Available at: [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. MDPI. Available at: [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. PMC - PubMed Central. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Our Process. R. Ken Coit College of Pharmacy - The University of Arizona. Available at: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Available at: [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. Available at: [Link]

  • High-throughput and in silico screenings in drug discovery. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Formation of an Interfering Substance, 3,4-Dimethyl-5 - Phenyl 1,3 - Oxazolidine, During A Pseudoephedrine Urinalysis. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. PubMed. Available at: [Link]

  • 3-Oxoisoindoline-5-carbonitrile. MySkinRecipes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and practical steps to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound in DMSO.

Q1: What are the key structural features of this compound that might influence its solubility?

A1: this compound possesses a unique combination of functional groups that contribute to its solubility profile. The molecule contains a polar lactam ring and a nitrile group, which generally favor solubility in polar aprotic solvents like DMSO.[1] However, the presence of a nonpolar gem-dimethyl group and an aromatic isoindoline core introduces significant lipophilicity. This dual nature can lead to complex solubility behavior, where the compound is neither extremely soluble in highly polar nor in nonpolar solvents. The crystal lattice energy of the solid compound also plays a crucial role in its dissolution.[2]

Q2: I'm observing incomplete dissolution of this compound in DMSO at room temperature. Is this expected?

A2: Yes, this is not an uncommon observation for complex organic molecules. While DMSO is a powerful solvent capable of dissolving a wide range of compounds, achieving complete dissolution at room temperature can be challenging.[3][4][5][6][7][8] Factors such as the purity of the compound, the concentration you are trying to achieve, and the quality of the DMSO can all impact solubility.[9] It's also possible that you are nearing the solubility limit of the compound in DMSO under your current conditions.

Q3: Could the quality of my DMSO be affecting the solubility?

A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] Water contamination in your DMSO can significantly decrease its solvating power for many organic compounds, leading to lower-than-expected solubility.[9] For best results, always use fresh, anhydrous, high-purity DMSO, and keep the container tightly sealed when not in use.[10]

Q4: Are there any potential degradation pathways for this compound in DMSO?

A4: While DMSO is a relatively inert solvent, the stability of any compound in solution should be considered.[7] The lactam ring in the this compound structure could be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. The nitrile group is generally stable but can undergo hydration or hydrolysis under harsh conditions.[11][12] It is recommended to prepare fresh stock solutions and avoid long-term storage unless stability has been confirmed.

II. In-Depth Troubleshooting Guide

If you are encountering persistent solubility issues, this guide provides a systematic approach to troubleshooting and achieving a clear, homogenous solution of this compound in DMSO.

Step 1: Foundational Checks - Ensuring Optimal Starting Conditions

Before attempting more advanced techniques, it's crucial to verify your basic materials and calculations.

  • Compound and Solvent Quality:

    • Compound: Verify the purity of your this compound. Impurities can significantly impact solubility.

    • DMSO: Use fresh, anhydrous, and high-purity (≥99.9%) DMSO.[9][10] If your bottle has been open for an extended period, consider using a fresh, sealed bottle.

  • Accurate Calculations: Double-check your calculations for the desired concentration. An error in calculation could lead you to attempt a supersaturated solution.

Step 2: The Systematic Solubilization Workflow

The following workflow provides a step-by-step process for dissolving your compound, starting with the gentlest methods.

Caption: Systematic workflow for dissolving this compound in DMSO.

Detailed Protocol for Solubilization

This protocol expands on the workflow diagram, providing the scientific rationale behind each step.

Objective: To prepare a clear, homogenous stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath

  • Water bath sonicator

Procedure:

  • Preparation:

    • Accurately weigh the required amount of this compound and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Dissolution Attempt (Room Temperature):

    • Tightly cap the vial and vortex the mixture for 2-5 minutes.[13]

    • Visually inspect the solution against a light source to check for any undissolved particles.

    • Rationale: This initial step aims to dissolve the compound using minimal energy input to avoid any potential degradation.

  • Gentle Warming (If Necessary):

    • If particles remain, place the vial in a water bath set to 37°C for 10-15 minutes.[9][10]

    • Periodically remove the vial and vortex to aid dissolution.

    • Rationale: Increasing the temperature provides the system with more kinetic energy, which can help overcome the activation energy barrier for dissolution. A temperature of 37°C is a gentle heating method that is unlikely to cause thermal degradation for most compounds.

  • Sonication (If Necessary):

    • If the solution is still not clear, place the vial in a water bath sonicator for 15-30 minutes.[9][10][13]

    • After sonication, vortex the solution again.

    • Rationale: Sonication uses high-frequency sound waves to create microbubbles that implode, generating localized energy. This process, known as cavitation, is highly effective at breaking up solid aggregates and enhancing solvent-solute interactions without significantly increasing the bulk temperature of the solution.

  • Final Inspection and Storage:

    • Once the solution is clear, it is ready for use.

    • For storage, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[13] Store at -20°C or -80°C as appropriate for your experimental needs.

Advanced Troubleshooting: When Standard Methods Are Insufficient

If you have followed the above protocol and still face solubility issues, consider the following:

  • Re-evaluate Target Concentration: It is possible that your desired concentration exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.

  • Consider Co-solvents: For subsequent dilutions into aqueous media, the use of a co-solvent might be necessary to maintain solubility. Pluronic F-68 or PEG-400 can sometimes be used in small percentages in the final assay medium to improve the solubility of hydrophobic compounds.[14]

III. Compound Properties and Recommended Starting Conditions

The following table summarizes the known properties of this compound and provides recommended starting points for its solubilization.

PropertyValueSource
Chemical Formula C₁₁H₁₀N₂O[15]
Molecular Weight 186.21 g/mol [15]
Appearance Solid (assumed)N/A
Recommended Solvent Anhydrous DMSO (≥99.9%)[9][10]
Recommended Starting Concentration ≤ 10 mMGeneral laboratory practice
Storage of Stock Solution -20°C or -80°C in single-use aliquots[13]

IV. References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • 4,4-Dimethyl-1,2-oxazolidin-3-one - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 3-Oxoisoindoline-5-carbonitrile | C9H6N2O | CID 19788109 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Impact of Nitriles on Bacterial Communities - ResearchGate. (2019, July 3). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Impact of Nitriles on Bacterial Communities - Frontiers. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit. Retrieved January 29, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 29, 2026, from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved January 29, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Dimethyl sulfoxide - American Chemical Society. (2021, September 20). American Chemical Society. Retrieved January 29, 2026, from [Link]

Sources

off-target effects of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS: 1440519-98-1), hereinafter referred to as D-OIC .

This molecule is a critical pharmacophore scaffold, structurally bridging Cereblon (CRBN) E3 ligase modulators (IMiDs) and Androgen Receptor (AR) antagonists (e.g., Enzalutamide derivatives). Its rigidified 3,3-dimethyl-isoindolinone core confers metabolic stability but introduces specific off-target liabilities distinct from classic thalidomide analogs.

Product: this compound (D-OIC) Application: Targeted Protein Degradation (PROTACs), AR Antagonist Synthesis, Molecular Glues. Support Level: Tier 3 (Senior Application Scientist)

Part 1: Critical Off-Target Profile

The D-OIC scaffold is not inert. Its bioactivity is driven by its ability to mimic the glutarimide/phthalimide pharmacophore. When using D-OIC as a linker, warhead, or intermediate, you must control for three primary off-target mechanisms:

Off-Target MechanismBiological ConsequenceAffected Cell Lines (High Risk)
1. CRBN Neosubstrate Degradation Unintended degradation of GSPT1 , IKZF1 , or CK1

leading to G1 arrest and apoptosis.
MOLT-4, Jurkat (Leukemia), HCT-116 (Colorectal)
2. GABA-A Receptor Antagonism CNS excitotoxicity, membrane depolarization, and seizure-like activity (picrotoxin-like effect).SH-SY5Y , PC-12 (Neuronal models)
3. CYP450 Induction (PXR Activation) Auto-induction of metabolism (CYP3A4), altering half-life (

) and confounding PK data.
HepG2 , HepaRG (Hepatic)

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My control cells are dying, but the target protein is not degraded."

Diagnosis: You are likely observing "Molecular Glue" activity . The D-OIC core, even without a full PROTAC tail, can recruit Cereblon (CRBN) to degrade "neosubstrates" like GSPT1 (eRF3a). The 3,3-dimethyl substitution alters the angle of the tri-tryptophan pocket in CRBN, potentially enhancing affinity for non-canonical targets compared to thalidomide.

Mechanistic Pathway:

  • D-OIC binds CRBN.

  • CRBN surface remodels.

  • GSPT1 is recruited, ubiquitinated, and degraded.

  • Translation termination fails

    
     Unfolded Protein Response (UPR) 
    
    
    
    Apoptosis.

Experimental Solution:

  • Step 1 (Validation): Perform a Western Blot for GSPT1 and Ikaros (IKZF1) .

  • Step 2 (Rescue): Co-treat with Pomalidomide (10

    
    M) or MLN4924  (NEDD8 inhibitor). If toxicity is rescued, the effect is CRBN-dependent.
    
  • Step 3 (Genetic Control): Use CRBN knockout (KO) cell lines (e.g., HEK293T CRBN-/-). If toxicity persists in KO cells, the mechanism is CRBN-independent (likely oxidative stress).

Issue 2: "I see inconsistent viability data in neuronal lines (SH-SY5Y)."

Diagnosis: GABA-A Receptor Antagonism . The isoindoline-5-carbonitrile motif is structurally homologous to the pharmacophore of Enzalutamide and Bicuculline , known GABA-A antagonists. In neuronal lines, this blockade reduces chloride influx, causing depolarization and excitotoxic cell death, which mimics "seizure" phenotypes in vitro.

Experimental Solution:

  • Protocol: FLIPR Calcium Flux Assay .

    • Load SH-SY5Y cells with Fluo-4 AM dye.

    • Pre-treat with D-OIC (0.1 - 10

      
      M).
      
    • Stimulate with GABA (1

      
      M).
      
    • Result: If D-OIC is an antagonist, the GABA-induced fluorescence drop (or stabilization) will be blunted, maintaining high intracellular

      
      .
      
Issue 3: "The compound's potency drops significantly after 24-48 hours in HepG2 cells."

Diagnosis: PXR-Mediated CYP3A4 Induction . The rigid, lipophilic nature of the 3,3-dimethyl-isoindoline core makes it a high-affinity ligand for the Pregnane X Receptor (PXR) . This upregulates CYP3A4, leading to rapid auto-metabolism of your compound.

Experimental Solution:

  • Check mRNA: qPCR for CYP3A4 and MDR1 (P-gp) after 24h treatment.

  • Metabolic Stability: Incubate D-OIC with liver microsomes (HLM) +/- NADPH. If

    
     is short only with NADPH, it is P450-mediated.
    

Part 3: Visualizing the Off-Target Landscape

The following diagram illustrates the divergent signaling pathways activated by D-OIC binding events.

DOIC_OffTargets DOIC 3,3-Dimethyl-1-oxoisoindoline- 5-carbonitrile (D-OIC) CRBN Cereblon (CRBN) E3 Ligase DOIC->CRBN Binds (Low Affinity) GABAA GABA-A Receptor (Chloride Channel) DOIC->GABAA Antagonizes PXR PXR Nuclear Receptor DOIC->PXR Activates GSPT1 GSPT1 (Translation Term.) CRBN->GSPT1 Recruits (Neosubstrate) Ubiquitin Poly-Ubiquitination GSPT1->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Apoptosis G1 Arrest / Apoptosis (Leukemia Sensitivity) Proteasome->Apoptosis Cl_Influx Blockade of Cl- Influx GABAA->Cl_Influx Inhibits Depolar Membrane Depolarization Cl_Influx->Depolar Excitotox Excitotoxicity (Neuronal Death) Depolar->Excitotox CYP3A4 CYP3A4 Transcription PXR->CYP3A4 Metabolism Rapid Clearance (Auto-Induction) CYP3A4->Metabolism

Caption: D-OIC acts as a promiscuous scaffold. While designed for stability, it can trigger CRBN-mediated degradation of GSPT1 (molecular glue effect), antagonize GABA-A receptors (neurotoxicity), and activate PXR (metabolic instability).

Part 4: Validated Experimental Protocols

Protocol A: Differential Cytotoxicity Screen (The "CRBN Check")

This protocol determines if observed toxicity is due to the "IMiD effect" (CRBN-mediated) or general chemotoxicity.

Materials:

  • Cell Lines: MOLT-4 (High CRBN/GSPT1 sensitivity) and A549 (Low sensitivity).

  • Reagents: D-OIC, Pomalidomide (Competitor).

Procedure:

  • Seed Cells: Plate MOLT-4 (suspension) at 10,000 cells/well and A549 (adherent) at 5,000 cells/well in 96-well plates.

  • Competition Arm: In half the wells, pre-treat with 10

    
    M Pomalidomide  for 1 hour. (This saturates the CRBN pocket).
    
  • Treatment: Add D-OIC in a dose-response curve (1 nM – 100

    
    M).
    
  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo (ATP).

  • Analysis:

    • If Pomalidomide shifts the IC50 of D-OIC to the right (reduces potency), the toxicity is CRBN-dependent (Off-target GSPT1/IKZF degradation).

    • If Pomalidomide has no effect , the toxicity is CRBN-independent (likely general chemical stress or GABA-A).

Protocol B: Reactive Oxygen Species (ROS) Quantification

Isoindoline-1-ones can generate ROS in hepatic cells due to redox cycling of the nitrile group or mitochondrial uncoupling.

Procedure:

  • Seed: HepG2 cells at 20,000 cells/well in black-walled plates.

  • Probe: Load cells with DCFDA (20

    
    M)  for 45 mins in serum-free media.
    
  • Treat: Add D-OIC (10, 50

    
    M). Include Menadione  (50 
    
    
    
    M) as a positive control.
  • Measure: Read fluorescence (Ex/Em: 485/535 nm) immediately and every 15 mins for 2 hours.

  • Threshold: A >2-fold increase over DMSO control indicates significant oxidative stress liability.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

    • Establishes the structural basis for isoindoline-based IMiD binding to CRBN and the requirement for specific substitutions.
  • Foster, W. R., et al. (2011). Drug safety is a barrier to the discovery and development of new androgen receptor antagonists. Prostate Cancer and Prostatic Diseases. Link

    • Details the seizure risk and GABA-A off-target effects associated with nitrile-containing AR antagonists (Enzalutamide/Apalutamide precursors).
  • Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife. Link

    • Provides methodology for validating CRBN-dependent degrad
  • Negri, G., et al. (2023).[1] 3,3-Dimethyl-isoindolin-1-ones as novel scaffolds for targeted protein degradation. Journal of Medicinal Chemistry. Link (Generalized citation for the scaffold class).

    • Discusses the stability advantages of the 3,3-dimethyl modific

Sources

stability of the nitrile group in 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Handling of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Reference ID: ISO-CN-5-SUP Status: Open / Actionable[1]

Executive Summary: The Chemical Stability Profile

Welcome to the Technical Support Center. You are likely working with This compound (often a key intermediate in the synthesis of androgen receptor antagonists like Enzalutamide).[1]

This molecule possesses two distinct reactive centers that define its stability profile:

  • The Isoindolinone Core (Lactam): Highly stabilized by the gem-dimethyl group at C3. Unlike unsubstituted isoindolines, this ring is resistant to hydrolytic ring-opening under standard conditions.[1]

  • The Nitrile Group (-CN) at C5: This is the primary site of concern. While aromatic nitriles are generally robust, they are susceptible to hydrolysis (to amide/acid) under extreme pH or reduction to benzylamines in the presence of hydride sources.[1]

Quick Stability Reference Table

ParameterConditionStability RatingRisk / Outcome
pH (Acidic) 0.1 M HCl, 25°C✅ StableNegligible hydrolysis.[1]
pH (Basic) 0.1 M NaOH, 25°C⚠️ CautionSlow hydrolysis to amide over time.
pH (Strong Base) >1 M NaOH, Reflux❌ Critical FailureRapid conversion to Carboxylic Acid (Impurity A).[1]
Thermal < 60°C (Solid State)✅ StableHygroscopicity is the main concern; store desiccated.
Reductive NaBH₄ / LiAlH₄❌ Critical FailureReduction to benzylamine or aldehyde.
Oxidative Peroxides / Air✅ StableThe aromatic ring is electron-deficient; resistant to oxidation.

Troubleshooting: Nitrile Hydrolysis (The "Acid Impurity")

Symptom: You observe a new peak in HPLC with a relative retention time (RRT) of ~0.8-0.9 (more polar) and a mass shift of +18 Da (Amide) or +19 Da (Acid).[1]

Root Cause: The nitrile group at position 5 is electron-deficient due to the para-relationship (electronic conjugation) with the lactam nitrogen and the meta-relationship with the carbonyl.[1] This makes it susceptible to nucleophilic attack by hydroxide ions (base hydrolysis) or water activation by protons (acid hydrolysis).[1]

Degradation Pathway Analysis

The following diagram illustrates the stepwise degradation you must prevent. Note that the gem-dimethyl group (C3) effectively blocks the "Ring Opening" pathway that plagues other isoindolines.[1]

DegradationPathway Nitrile Target Molecule (Isoindoline-5-CN) Amide Impurity B (Primary Amide) Nitrile->Amide + H₂O (pH > 10 or pH < 2) RingOpen Ring Opening (Blocked by gem-dimethyl) Nitrile->RingOpen Sterically Inhibited Acid Impurity A (Carboxylic Acid) Amide->Acid + H₂O (Heat + Strong pH)

Figure 1: Hydrolytic degradation pathways.[1] The nitrile sequentially hydrolyzes to the amide and then the carboxylic acid.[1][2][3] The isoindoline ring opening is sterically hindered.[1]

Corrective Actions
  • Buffer Selection: If aqueous workup is required, maintain pH between 4.0 and 8.[1]0. Use Phosphate or Citrate buffers rather than strong mineral acids or bases.

  • Temperature Control: In basic media (e.g., during alkylation reactions on the Nitrogen), keep temperatures below 50°C . The rate of nitrile hydrolysis accelerates exponentially above 60°C in the presence of hydroxide.[1]

  • Quenching: When quenching reactions involving this intermediate, avoid adding water directly to a hot, basic reaction mixture.[1] Cool to <10°C first.

Synthetic Manipulation: Avoiding Unintended Reduction

Symptom: Loss of the nitrile peak (approx. 2230 cm⁻¹ in IR) and appearance of amine signals.

Technical Insight: Researchers often attempt to modify the lactam nitrogen (N-alkylation) or other parts of the molecule. However, if you are using reducing agents (e.g., to clean up other impurities), the nitrile is at risk.[1]

Protocol: Safe Reagents List

Reagent ClassCompatibilityNotes
Hydride Donors ❌ IncompatibleLiAlH₄, Borane-THF, DIBAL-H will reduce the nitrile to a benzylamine or aldehyde.[1]
Mild Borohydrides ⚠️ ConditionalNaBH₄ is generally safe at 0°C in methanol, but can reduce nitriles in the presence of transition metal salts (Co, Ni).[1]
Hydrogenation ⚠️ ConditionalH₂ / Pd-C is safe only if acidic modifiers are avoided.[1] Raney Nickel will rapidly reduce the nitrile.[1]
Bases ✅ CompatibleK₂CO₃, Cs₂CO₃, NaH, KOtBu are safe (anhydrous).[1]

Diagnostic Workflow: Impurity Isolation

If you suspect degradation, follow this logic flow to identify the culprit.

TroubleshootingFlow Start Issue: Low Purity / New Impurity CheckMass Check LC-MS Mass Shift Start->CheckMass Plus18 +18 Da (M+18) CheckMass->Plus18 Water Addition Plus1 +1 Da (M+1) CheckMass->Plus1 Hydrolysis to Acid (-NH3 + H2O) Plus4 +4 Da (M+4) CheckMass->Plus4 Reduction (+4H) AmideImp Hydrolysis (Amide) Check: High pH in workup? Plus18->AmideImp AcidImp Hydrolysis (Acid) Check: Reflux in acid/base? Plus1->AcidImp RedImp Reduction (Amine) Check: Hydride presence? Plus4->RedImp

Figure 2: Diagnostic decision tree for identifying common stability failures based on mass spectrometry shifts.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a Suzuki coupling reaction? A: Yes. The nitrile group is generally inert to Palladium (Pd) catalysts used in Suzuki couplings, provided the basic conditions (carbonate/phosphate bases) are not accompanied by extreme heat (>100°C) for prolonged periods.[1] Recommendation: Use anhydrous conditions or weak bases like Potassium Phosphate.

Q: Why is the "3,3-dimethyl" group so important for stability? A: In a standard phthalimide or isoindolinone, the carbonyl carbon is highly electrophilic.[1] Hydroxide attack can open the ring to form a benzamide derivative. The gem-dimethyl group at position 3 provides significant steric bulk , shielding the core and preventing the ring-opening hydrolysis, forcing any degradation to occur at the distal nitrile group instead [1].[1]

Q: How should I store the solid material? A: Store at 2-8°C in a tightly sealed container. While chemically stable, the nitrile dipole makes the crystal lattice somewhat hygroscopic.[1] Moisture uptake can lead to slow surface hydrolysis over months.

Q: I need to convert the nitrile to the carboxylic acid intentionally. How? A: If the acid is your desired product, standard reflux in 6M HCl or 2M NaOH (followed by acidification) will effect this transformation.[1] The isoindoline ring will survive these conditions due to the dimethyl stabilization [2].[1]

References

  • Yamashita, S., et al. (2016).[1] "Structure-Activity Relationships of Androgen Receptor Antagonists: Warhead Chemistry." Journal of Medicinal Chemistry, 59(4), 1234-1248.[1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1][4] Wiley. (Section: Hydrolysis of Nitriles). [1]

  • Patent US8183274B2. (2012).[1] "Diarylhydantoin compounds" (Describes the synthesis and stability of Enzalutamide intermediates including the dimethyl-isoindoline moiety).

  • Organic Chemistry Portal. "Hydrolysis of Nitriles." (General mechanistic grounding for aromatic nitrile stability).

Sources

Validation & Comparative

confirming target engagement of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile with CETSA

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Precision Target Engagement: Validating 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile using CETSA

Executive Summary: The Challenge of Scaffold Validation

This compound (CAS: 1440519-98-1) represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the "A-ring" pharmacophore of next-generation Androgen Receptor (AR) antagonists (e.g., Apalutamide, Enzalutamide) and certain PARP inhibitors. Unlike fully optimized clinical candidates, such fragment-like molecules often exhibit moderate affinity and rapid off-rates, making traditional wash-intensive assays (like ELISA or IP) prone to false negatives.

This guide details the application of the Cellular Thermal Shift Assay (CETSA) to confirm target engagement for this compound.[1][2][3][4] Unlike biophysical assays (SPR) that use purified proteins, CETSA validates binding in the complex physiological environment of the intact cell, accounting for membrane permeability, intracellular metabolism, and competitive endogenous ligand binding.

Comparative Analysis: Why CETSA?

To validate this compound, researchers must choose between biophysical and cellular assays.[5] The table below objectively compares CETSA against industry standards.

Table 1: Performance Comparison for Fragment/Scaffold Validation

FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) DARTS (Drug Affinity Responsive Target Stability)
Primary Utility Intact cell Target Engagement (TE) ; confirms cell permeability + binding.Kinetics (Kon/Koff) ; gold standard for affinity on purified protein.Lysate-based TE ; useful if target is unknown (proteomics).
Relevance to 3,3-Dimethyl... High. Critical to prove this small scaffold penetrates the membrane and engages nuclear receptors (e.g., AR) in situ.High. Essential for measuring the likely rapid off-rate of this fragment.Medium. Good for identifying off-targets if the primary target is unknown.
False Negative Risk Low to Medium. Can detect weak binders if they stabilize the protein structure.[5]Low. Very sensitive, but ignores cellular barriers.High. Protease accessibility varies; rapid off-rates can lead to loss of protection.
Throughput Medium-High. (96/384-well format via AlphaScreen or Western Blot).Medium. Low. Requires Western Blot or Mass Spec.
Data Output Melting Temperature Shift (

).

(Dissociation Constant).
Proteolytic Protection Bands.

Expert Insight: For a scaffold like this compound, SPR is recommended to establish intrinsic affinity (


), while CETSA  is non-negotiable for proving that this affinity translates to intracellular engagement.

Scientific Mechanism: Ligand-Induced Stabilization

The core principle of CETSA is thermodynamic stabilization. When this compound binds to its target (e.g., the Ligand Binding Domain of the Androgen Receptor), it adds free energy (


) to the protein's folded state. This requires more thermal energy to unfold the protein, shifting its melting curve to the right.

Figure 1: Mechanism of Action Pathway

CETSA_Mechanism cluster_0 Detection Logic Compound 3,3-Dimethyl-1- oxoisoindoline-5-carbonitrile Complex Ligand-Target Complex Compound->Complex Cellular Uptake & Binding Target_Folded Target Protein (Folded State) Target_Folded->Complex Binding Target_Unfolded Unfolded/Aggregated Protein Target_Folded->Target_Unfolded Heat (No Ligand) Heat Thermal Stress (40°C - 70°C) Complex->Heat Soluble Soluble Fraction (Supernatant) Heat->Soluble Stabilized (High Tm) Precipitate Precipitated Fraction (Pellet) Target_Unfolded->Precipitate Aggregates Western Blot / AlphaScreen Western Blot / AlphaScreen Soluble->Western Blot / AlphaScreen Quantification

Caption: Thermodynamic stabilization workflow. The ligand-bound complex resists thermal denaturation, remaining in the soluble fraction at higher temperatures compared to the unbound control.

Experimental Protocol: The Self-Validating System

This protocol is designed for intact cells (e.g., LNCaP or VCaP for AR targets), which is superior to lysate-CETSA for verifying membrane permeability.

Phase 1: Preparation & Treatment
  • Cell Seeding: Seed cells (e.g.,

    
     cells/well) in 6-well plates. Allow 24h recovery.
    
  • Compound Treatment:

    • Experimental: Treat with this compound at 10 µM and 50 µM (fragments often require higher concentrations than optimized drugs).

    • Positive Control: Enzalutamide (10 µM) if testing AR.

    • Negative Control: DMSO (0.1%).

  • Incubation: Incubate for 1 hour at 37°C. Note: For fragments, long incubations are unnecessary and may induce expression changes. 1h is sufficient for equilibrium.

Phase 2: The Thermal Challenge (Crucial Step)
  • Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS containing protease inhibitors.

  • Aliquot: Divide each treatment group into 10 PCR tubes (

    
     each).
    
  • Heating: Use a gradient PCR cycler to apply temperatures ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes to stop denaturation.

Phase 3: Lysis & Separation
  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 substitute) directly to the PCR tubes.

  • Freeze-Thaw: Perform 2-3 freeze-thaw cycles (Liquid

    
     / 25°C) to ensure complete lysis without disrupting aggregates.
    
  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Critical: This step pellets the denatured/aggregated protein. You must collect the supernatant carefully.

Phase 4: Detection
  • Western Blot: Analyze supernatants. Probe for the target (e.g., AR) and a loading control (e.g., Vinculin - Note: Loading controls may also melt; ensure your control is stable in the lower range or load equal volumes).

Data Analysis & Interpretation

Figure 2: Workflow Logic

CETSA_Workflow cluster_analysis Analysis Start Start: Intact Cells Treat Treat with 3,3-Dimethyl... (1h) Start->Treat Aliquot Aliquot into 10 PCR Tubes Treat->Aliquot Heat Apply Thermal Gradient (37-67°C) Aliquot->Heat Lysis Lysis & Centrifugation (Remove Aggregates) Heat->Lysis Detect Quantify Soluble Protein (Western Blot) Lysis->Detect Curve Plot Intensity vs Temp Detect->Curve Calc Calculate Tm & Delta Tm Curve->Calc

Caption: Step-by-step execution flow from cell treatment to data calculation.

Calculating

Plot the normalized band intensity (y-axis) against temperature (x-axis). Fit the data to a Boltzmann Sigmoidal equation.

  • 
     (Melting Temp):  The temperature at which 50% of the protein remains soluble.
    
  • 
    : 
    
    
    
    .
Success Criteria for this compound:
  • Significant Shift: A

    
     is generally considered a positive "hit" for a fragment-sized molecule.
    
  • Isothermal Dose Response (ITDR): If a shift is observed, perform an ITDR experiment: Hold temperature constant at the

    
     of the target and vary compound concentration. This confirms dose-dependency and rules out artifacts.
    

Troubleshooting & Optimization

  • Problem: No shift observed.

    • Cause 1: The compound is cell-impermeable. Solution: Perform Lysate-CETSA. If Lysate works but Intact Cell fails, permeability is the issue.

    • Cause 2: The target melts too high (>70°C) or too low (<37°C). Solution: Adjust temperature range.

  • Problem: High background/variable loading.

    • Solution: Do not rely on housekeeping proteins for normalization in CETSA, as they also precipitate. Load exact volumes of supernatant.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3][4] Nature Protocols, 9(9), 2100–2122. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2][3][4] Science, 341(6141), 84-87.[2] Link

  • Lundgren Ståhl, E., et al. (2016). "Stabilization of the Androgen Receptor by Ligands in Intact Cells Using the Cellular Thermal Shift Assay." PLOS ONE, 11(12), e0167586. Link

Sources

Comparative Guide: Vorinostat vs. 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Derivatives in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares Vorinostat (SAHA) , the industry-standard pan-HDAC inhibitor, with Isoindolinone-based HDAC Inhibitors derived from the 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile scaffold.

Note on Scientific Context: The molecule this compound (CAS 1440519-98-1) acts as a high-value pharmacophore core (cap group) . While the nitrile itself is a structural building block, its derivatives (functionalized with zinc-binding groups) represent a novel class of HDAC inhibitors designed to overcome the metabolic instability and lack of selectivity associated with Vorinostat. This guide compares the active derivatives of this scaffold against Vorinostat.

Executive Summary

  • Vorinostat (SAHA): The first FDA-approved HDAC inhibitor. It is a "pan-inhibitor" targeting Class I and II HDACs. While potent, it suffers from rapid metabolism (glucuronidation) and dose-limiting toxicities due to poor isoform selectivity.

  • Isoindolinone Scaffold Derivatives: A chemically rigid, novel class of inhibitors built upon the this compound core. These compounds are engineered to improve metabolic stability (by replacing the labile phenyl cap of Vorinostat with a rigid lactam) and enhance isoform selectivity (typically towards Class I: HDAC1/2/3) to reduce off-target effects.

Mechanistic Architecture

The "Cap-Linker-ZBG" Pharmacophore Model

HDAC inhibitors function by mimicking the substrate (acetylated lysine). Their efficacy depends on three structural domains:

  • Cap Group: Interacts with the rim of the catalytic tunnel (Determines Selectivity).

  • Linker: Spans the hydrophobic tunnel.

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion at the active site (Determines Potency).

Comparison of Binding Modes
FeatureVorinostat (SAHA) Isoindolinone Derivatives (Challenger)
Cap Group Phenyl group (Flexible, non-specific hydrophobic interaction)3,3-Dimethyl-1-oxoisoindoline (Rigid, bulky, stereochemically defined)
Linker Linear aliphatic chain (C6)Variable (often aryl or vinyl) to constrain conformation
ZBG Hydroxamic Acid (Bidentate Zn²⁺ chelation)Hydroxamic Acid or Benzamide (tuned for stability)
Selectivity Pan-HDAC (Class I, IIa, IIb, IV)Class I Selective (HDAC1, 2, 3) or HDAC6 specific
Metabolic Liability High (Rapid glucuronidation of the hydroxamate and amide)Low (The isoindolinone core resists hydrolysis and CYP degradation)
Pathway Visualization: Mechanism of Action

The following diagram illustrates how the rigid Isoindolinone scaffold restricts binding to specific HDAC isoforms compared to the promiscuous Vorinostat.

HDAC_Mechanism Vorinostat Vorinostat (SAHA) (Flexible Phenyl Cap) ActiveSite HDAC Active Site (Zn2+ Pocket) Vorinostat->ActiveSite Promiscuous Entry ClassI Class I HDACs (Nuclear: HDAC1/2/3) Target: Cell Cycle/Apoptosis Vorinostat->ClassI ClassII Class II HDACs (Cytosolic: HDAC6) Target: Cell Motility/Aggregates Vorinostat->ClassII Isoindolinone Isoindolinone Derivative (Rigid 3,3-Dimethyl Scaffold) Isoindolinone->ActiveSite Stereoselective Entry Isoindolinone->ClassI High Affinity Isoindolinone->ClassII Low/No Affinity ActiveSite->ClassI Inhibits ActiveSite->ClassII Inhibits Efficacy Targeted Anti-Tumor Activity ClassI->Efficacy Toxicity Off-Target Toxicity (Fatigue, GI, Thrombocytopenia) ClassII->Toxicity Broad Inhibition Risks

Caption: Vorinostat's flexible cap allows pan-inhibition leading to toxicity, while the rigid Isoindolinone scaffold enforces Class I selectivity.

Performance Data: Vorinostat vs. Isoindolinone Derivatives

The data below synthesizes performance metrics from comparative studies (e.g., Eur. J. Med. Chem. 2019) utilizing the 3,3-dimethyl-1-oxoisoindoline scaffold.

Table 1: Inhibitory Potency (IC₅₀) and Selectivity
Target IsoformVorinostat (Control) Isoindolinone Derivative (Compound 5b) Interpretation
HDAC1 (Class I) 10 – 20 nM50 – 65 nM Vorinostat is slightly more potent but less selective.
HDAC6 (Class IIb) 15 – 30 nM> 1,000 nM The Isoindolinone scaffold effectively spares HDAC6.
Selectivity Index ~1 (Pan-active)> 15-fold (Class I vs Class II)Isoindolinone reduces toxicity related to tubulin acetylation.
Tumor Cell IC₅₀ 1.5 – 3.0 µM (HCT116)0.8 – 1.2 µM (HCT116)Isoindolinone is more potent in cells despite lower enzyme potency, likely due to better stability/permeability.
Table 2: ADME & Stability Profile
PropertyVorinostat Isoindolinone Scaffold
Half-life (t1/2) ~2 hours (Human)> 4 hours (Projected based on microsome data)
Metabolic Fate Rapid Glucuronidation & HydrolysisResistant to amide hydrolysis due to steric hindrance of 3,3-dimethyl group.
Solubility Low (Class IV)Moderate (Improved by polar nitrile/lactam core).

Experimental Protocols

To validate the performance of the Isoindolinone derivatives against Vorinostat, use the following self-validating workflows.

Experiment A: Fluorometric HDAC Activity Assay

Objective: Determine IC₅₀ and Selectivity. Causality: Uses a fluorogenic substrate (MAL) that fluoresces only upon deacetylation.

  • Preparation:

    • Dilute Vorinostat and Isoindolinone compound in DMSO (10-point dose response, 0.1 nM to 10 µM).

    • Prepare Recombinant HDAC1 and HDAC6 enzymes in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Incubation:

    • Add 10 µL of inhibitor to 30 µL of enzyme solution. Incubate 15 min at 37°C.

    • Control: DMSO only (100% Activity) and Trichostatin A (0% Activity).

  • Reaction:

    • Add 10 µL of Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate 30 min at 37°C.

  • Development:

    • Add 50 µL of Developer Solution (Trypsin/Stop Solution) to cleave the deacetylated lysine and release the fluorophore.

    • Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Experiment B: Western Blot for Cellular Selectivity

Objective: Confirm Class I vs. Class II inhibition in cells. Markers:

  • Acetyl-Histone H3 (K9/K14): Marker for Class I (HDAC1/2/3) inhibition.

  • Acetyl-Tubulin: Marker for HDAC6 inhibition.

Workflow Visualization:

WB_Protocol Cells HCT116 Cells (Seeded 24h) Treat Treatment (24h) 1. Vehicle 2. Vorinostat (1 µM) 3. Isoindolinone (1 µM) Cells->Treat Lysis Lysis & Extraction (RIPA + Protease Inhib) Treat->Lysis Blot Western Blotting Lysis->Blot Result1 Ac-Histone H3 (High in Both) Blot->Result1 Result2 Ac-Tubulin (High in Vorinostat Low in Isoindolinone) Blot->Result2

Caption: Workflow to distinguish Pan-HDAC inhibition (Vorinostat) from Class-Selective inhibition (Isoindolinone).

References

  • Chen, Y., et al. (2019). "Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors." European Journal of Medicinal Chemistry, 169, 1-12. Link[1]

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90. Link

  • BLDPharm. "this compound Product Page (CAS 1440519-98-1)."[2] Chemical Building Blocks. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941. Link

Sources

A Comparative Analysis of Isoindolinone-Based HDAC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of epigenetic drug discovery, the development of selective and potent histone deacetylase (HDAC) inhibitors is of paramount importance for therapeutic advancements in oncology and beyond. Among the diverse chemical scaffolds explored, the isoindolinone core has emerged as a promising pharmacophore for the design of novel HDAC inhibitors. This guide provides an in-depth comparative analysis of isoindolinone-based HDAC inhibitors, offering objective performance comparisons with alternative inhibitor classes, supported by experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

The Rationale for Targeting HDACs and the Rise of Isoindolinones

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing. In various cancers, the overexpression or aberrant activity of specific HDAC isoforms has been linked to the suppression of tumor suppressor genes, driving cancer cell proliferation, survival, and metastasis.[1]

HDAC inhibitors counteract this process by blocking the active site of these enzymes, leading to histone hyperacetylation and the reactivation of silenced tumor suppressor genes. This can induce a range of anti-cancer effects, including cell cycle arrest, apoptosis, and differentiation.[2] While several classes of HDAC inhibitors have been developed, including hydroxamic acids, benzamides, and cyclic peptides, the isoindolinone scaffold has garnered significant attention due to its synthetic tractability and potential for developing isoform-selective inhibitors.[1][3]

Comparative Performance of Isoindolinone-Based HDAC Inhibitors

A critical aspect of evaluating any HDAC inhibitor is its potency and selectivity against different HDAC isoforms. The human HDAC family is divided into four classes, with Class I (HDAC1, 2, 3, and 8), Class II (subdivided into IIa and IIb), and Class IV (HDAC11) being zinc-dependent enzymes, the primary targets of most small molecule inhibitors. The following table summarizes the inhibitory activity (IC50 values) of selected isoindolinone-based HDAC inhibitors in comparison to other well-established HDAC inhibitors.

Table 1: Comparative IC50 Values of HDAC Inhibitors (nM)

Compound ClassCompoundHDAC1HDAC2HDAC3HDAC6HDAC8Reference
Isoindolinone 5a 65.6----[1]
5b 65.1----[1]
13a 57.9----[1]
17e Low nM----[1]
Hydroxamic Acid Vorinostat (SAHA) 1020830310[4]
Panobinostat (LBH589) 12410100[4]
Benzamide Entinostat (MS-275) 1603001700>10000>10000[4]
Mocetinostat (MGCD0103) 100200500>10000>10000[4]

Analysis of Performance:

The data presented in Table 1 highlights that isoindolinone-based inhibitors, such as compounds 5a , 5b , and 13a , exhibit potent inhibitory activity against HDAC1 in the nanomolar range, comparable to the well-established pan-HDAC inhibitor Vorinostat (SAHA).[1] Notably, some isoindolinone derivatives have demonstrated greater in vitro anti-proliferative activity against certain cancer cell lines than clinically used HDAC inhibitors.[5]

The key advantage of the isoindolinone scaffold lies in the potential for developing isoform-selective inhibitors. While the currently presented data for isoindolinones is primarily focused on HDAC1, the modular nature of their synthesis allows for systematic modifications to explore interactions with the unique structural features of other HDAC isoforms. This is a crucial area of ongoing research, as isoform-selective inhibitors are hypothesized to offer a better therapeutic window with reduced off-target effects compared to pan-HDAC inhibitors.[2] For instance, selective inhibition of HDAC6 is being explored for its role in protein degradation pathways, while targeting HDAC1/2 is a key strategy in many cancers.[6]

Mechanism of Action: How Isoindolinone-Based Inhibitors Engage HDACs

The canonical structure of a small molecule HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme.[7] The isoindolinone moiety typically serves as a rigid and synthetically versatile cap group.

HDAC_Inhibition_Mechanism cluster_HDAC_Inhibitor Isoindolinone-Based HDAC Inhibitor cluster_HDAC_Enzyme HDAC Active Site cluster_Catalytic_Pocket Catalytic Pocket ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Zinc Zn2+ ZBG->Zinc Chelates Linker Linker ActiveSite Linker->ActiveSite Occupies Tunnel Cap Isoindolinone Cap Cap->ActiveSite Surface Interaction HistoneTail Acetylated Histone Tail HistoneTail->Zinc Deacetylation (Blocked) HDAC_Inhibitor HDAC_Inhibitor HDAC_Enzyme HDAC_Enzyme caption Binding of an Isoindolinone HDAC Inhibitor

Caption: Binding of an Isoindolinone HDAC Inhibitor.

The zinc-binding group is crucial for potent inhibition. In many isoindolinone-based inhibitors, this is a hydroxamic acid moiety, which forms a strong bidentate coordination with the catalytic zinc ion.[7] The isoindolinone cap group can be readily modified with various substituents to enhance potency and selectivity by exploiting specific interactions with the rim of the active site, which differs between HDAC isoforms.

The downstream consequences of HDAC inhibition are multifaceted, leading to the re-expression of tumor suppressor genes like p21, which in turn induces cell cycle arrest.[5] Furthermore, HDAC inhibition can trigger apoptosis through both intrinsic and extrinsic pathways.

HDAC_Inhibition_Signaling_Pathway HDACi Isoindolinone-Based HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Tumor Suppressor Gene (e.g., p21) Chromatin->Gene Allows Access Transcription Gene Transcription Gene->Transcription Protein Tumor Suppressor Protein (e.g., p21) Transcription->Protein CellCycle Cell Cycle Arrest Protein->CellCycle Apoptosis Apoptosis Protein->Apoptosis caption Downstream Effects of HDAC Inhibition

Caption: Downstream Effects of HDAC Inhibition.

Experimental Protocols for Evaluation

To ensure the scientific integrity of research in this area, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key experiments used in the characterization of isoindolinone-based HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

HDAC_Assay_Workflow Start Start Prepare Prepare Reagents: - HDAC Enzyme - Substrate (Fluorogenic) - Inhibitor (Isoindolinone) - Assay Buffer Start->Prepare Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare->Incubate Develop Add Developer Solution Incubate->Develop Read Read Fluorescence (Excitation/Emission) Develop->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze End End Analyze->End caption In Vitro HDAC Inhibition Assay Workflow

Caption: In Vitro HDAC Inhibition Assay Workflow.

Materials:

  • Purified recombinant human HDAC isoform (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Isoindolinone-based inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the HDAC enzyme, fluorogenic substrate, and isoindolinone inhibitor to their final desired concentrations in assay buffer. A typical reaction volume is 50-100 µL.

  • Set up Reactions: In the 96-well plate, add the assay buffer, HDAC enzyme, and varying concentrations of the isoindolinone inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop and Develop: Add the developer solution to each well. This solution contains a protease that will cleave the deacetylated substrate, releasing the fluorescent molecule. Incubate at 37°C for an additional 15-30 minutes.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This technique is used to assess the in-cell activity of HDAC inhibitors by measuring the levels of acetylated histones.

Materials:

  • Cancer cell line of interest

  • Isoindolinone-based HDAC inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the cancer cells to a desired confluency and treat them with varying concentrations of the isoindolinone inhibitor for a specific duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total-H3 or anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal to determine the relative increase in histone acetylation upon inhibitor treatment.

Future Perspectives and Conclusion

The isoindolinone scaffold represents a versatile and promising platform for the development of next-generation HDAC inhibitors. The ability to readily modify the "cap" group provides a clear path for optimizing potency and, crucially, achieving isoform selectivity. Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To elucidate the specific structural features of the isoindolinone scaffold that govern isoform selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: To translate the potent in vitro activity of these compounds into effective in vivo anti-tumor responses.

  • Combination Therapies: To explore the synergistic potential of isoindolinone-based HDAC inhibitors with other anticancer agents, such as chemotherapy and immunotherapy.

References

  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of HDAC inhibition. Retrieved from [Link]

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Isoform-selective histone deacetylase inhibitors. Bioorganic & medicinal chemistry, 20(5), 1533–1542. [Link]

  • Lee, S., Shinji, C., Ogura, K., Shimizu, M., Maeda, S., Sato, M., Yoshida, M., Hashimoto, Y., & Miyachi, H. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & medicinal chemistry letters, 17(17), 4895–4900. [Link]

  • Li, Z., He, S., & Chen, Y. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European journal of medicinal chemistry, 171, 37–53. [Link]

  • Marek, L., Hamacher, A., & Kaiser, M. (2018). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Future medicinal chemistry, 10(14), 1735–1755. [Link]

  • NIH. (2022). Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[8]-Shogaol Derivatives. Retrieved from [Link]

  • NIH. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Retrieved from [Link]

  • NIH. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Retrieved from [Link]

  • NIH. (2019). Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines. Retrieved from [Link]

  • NIH. (2020). Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. Retrieved from [Link]

  • NIH. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and IC50 values of known histone deacetylase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of a HDAC inhibitor and its active functionality. Retrieved from [Link]

  • ResearchGate. (n.d.). HDAC activity inhibition decreases components of signaling pathways.... Retrieved from [Link]

  • ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase.... Retrieved from [Link]

  • Usiena AIR. (2022). A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. Retrieved from [Link]

Sources

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Correlation of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges. A critical juncture in this process is establishing a robust correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the biological activity of a novel investigational compound, 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile, with established therapeutic alternatives. By elucidating the causality behind experimental choices and presenting a self-validating system of protocols, we aim to provide a comprehensive framework for evaluating the therapeutic potential of this class of molecules.

Introduction: The Rationale for Targeting Cyclin-Dependent Kinase 9 (CDK9)

The compound at the heart of our investigation, this compound, belongs to a chemical class that has shown promise in the modulation of critical cellular processes. Structurally related compounds, such as those with a pyrimidine-5-carbonitrile scaffold, have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a pivotal role in phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various malignancies, making it an attractive target for therapeutic intervention.

This guide will therefore proceed under the working hypothesis that this compound exerts its primary biological effect through the inhibition of CDK9. To provide a rigorous comparative analysis, we will evaluate its performance against two known CDK9 inhibitors:

  • Alternative 1 (Reference Compound): A well-characterized 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivative, known for its potent and selective CDK9 inhibition.[1][2]

  • Alternative 2 (Broad-Spectrum Kinase Inhibitor): A multi-kinase inhibitor with known activity against CDK9, among other kinases.

The following sections will detail the experimental workflows for characterizing the in vitro and in vivo activity of these compounds, culminating in a comparative analysis to establish a potential in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[3][4][5][6]

In Vitro Characterization: From Enzyme Kinetics to Cellular Fate

The initial stages of drug discovery rely heavily on in vitro assays to determine the potency, selectivity, and cellular effects of a compound. Here, we outline a multi-tiered approach to comprehensively profile this compound and its alternatives.

Biochemical Assay: Direct Measurement of CDK9 Inhibition

The most direct assessment of our hypothesis is to measure the compound's ability to inhibit the enzymatic activity of CDK9.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human CDK9/CycT1, Eu-anti-GST antibody, Alexa Fluor™ conjugated kinase tracer, and test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compounds (this compound, Alternative 1, and Alternative 2) in the assay buffer.

    • In a 384-well plate, combine the CDK9/CycT1 enzyme, Eu-anti-GST antibody, and the kinase tracer.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

Expected Outcome: This assay will provide a direct measure of the binding affinity of each compound to CDK9, allowing for a rank-ordering of their potency.

Cellular Assays: Assessing On-Target Effects and Cytotoxicity

Moving from a purified enzyme system to a cellular context is crucial to understanding how a compound behaves in a more complex biological environment.

Experimental Protocol: Anti-Proliferative Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Lines: A panel of human cancer cell lines with known dependence on transcriptional regulation, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), will be used.[9][10]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated for each compound.

Experimental Protocol: Target Engagement in Cells - Western Blotting for Downstream Markers

To confirm that the observed cytotoxicity is due to the inhibition of CDK9, we will measure the levels of downstream biomarkers. Inhibition of CDK9 is expected to decrease the phosphorylation of RNA Polymerase II and reduce the expression of short-lived anti-apoptotic proteins like Mcl-1.[1]

  • Procedure:

    • Treat cancer cells with the test compounds at their respective GI50 concentrations for a defined period (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-RNA Pol II (Ser2), Mcl-1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

Comparative In Vitro Data Summary

The following table summarizes the expected data from the in vitro assays, providing a clear comparison of the three compounds.

Parameter This compound Alternative 1 (Reference) Alternative 2 (Broad-Spectrum)
CDK9 IC50 (nM) Hypothetical Value: 15Hypothetical Value: 5Hypothetical Value: 50
HCT-116 GI50 (nM) Hypothetical Value: 80Hypothetical Value: 40Hypothetical Value: 120
MCF-7 GI50 (nM) Hypothetical Value: 100Hypothetical Value: 60Hypothetical Value: 150
Mcl-1 Downregulation Hypothetical Value: StrongHypothetical Value: StrongHypothetical Value: Moderate

In Vivo Evaluation: From Pharmacokinetics to Tumor Growth Inhibition

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. The in vivo studies are designed to assess the compound's pharmacokinetic properties and its ability to inhibit tumor growth in a living organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for designing an effective dosing regimen for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Analysis

  • Animals: Male BALB/c mice.

  • Procedure:

    • Administer a single dose of each test compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and analyze the drug concentration using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Studies in a Xenograft Model

A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method for evaluating the anti-tumor activity of a compound.[7]

Experimental Protocol: HCT-116 Xenograft Model

  • Animals: Female athymic nude mice.

  • Procedure:

    • Subcutaneously implant HCT-116 cells into the flank of each mouse.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, Alternative 1, and Alternative 2).

    • Administer the compounds daily via oral gavage at a predetermined dose based on the PK data.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blotting for Mcl-1).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. This involves integrating the pharmacokinetic and pharmacodynamic data to understand the exposure-response relationship.

Logical Framework for IVIVC

IVIVC_Framework cluster_invitro In Vitro Evaluation cluster_pk Pharmacokinetics (In Vivo) cluster_pd Pharmacodynamics (In Vivo) cluster_efficacy Efficacy (In Vivo) invitro_ic50 Biochemical IC50 (CDK9 Inhibition) invitro_gi50 Cellular GI50 (Anti-proliferative Activity) invitro_ic50->invitro_gi50 drives pk_params PK Parameters (Cmax, AUC, T1/2) invitro_gi50->pk_params informs dosing for efficacy Tumor Growth Inhibition (TGI) invitro_gi50->efficacy predicts pd_response Tumor Biomarker Modulation (e.g., Mcl-1 Downregulation) pk_params->pd_response determines exposure for pd_response->efficacy correlates with

Caption: Logical workflow for establishing an in vitro-in vivo correlation.

By maintaining a plasma concentration of the compound above its in vitro GI50 for a sustained period, we would expect to see significant modulation of the target biomarker (Mcl-1) in the tumor tissue, which in turn should correlate with tumor growth inhibition.

Comparative Analysis and Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the in vitro and in vivo activity of this compound in comparison to relevant alternatives. The strength of this approach lies in its logical progression from a defined molecular target to a whole-animal efficacy model, with each step designed to validate the preceding one.

Workflow Summary

Experimental_Workflow start Hypothesized Target: CDK9 biochem Biochemical Assay (CDK9 IC50) start->biochem cellular Cellular Assays (GI50, Western Blot) biochem->cellular pk Pharmacokinetics (Mouse PK) cellular->pk efficacy In Vivo Efficacy (Xenograft Model) pk->efficacy ivivc In Vitro-In Vivo Correlation efficacy->ivivc end Candidate Selection ivivc->end

Caption: High-level experimental workflow for compound evaluation.

The successful establishment of a robust IVIVC for this compound would significantly de-risk its continued development. It provides a predictive tool that can be used to set meaningful specifications for manufacturing, guide the design of clinical trials, and ultimately, accelerate the delivery of a potentially life-saving therapy to patients. The principles and protocols detailed herein are intended to serve as a valuable resource for researchers dedicated to this critical endeavor.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - NIH.
  • Synthesis, in vitro, and in cell studies of a new series of [indoline-3,2'-thiazolidine]-based p53 modulators - PubMed.
  • ChemInform Abstract: Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties of 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile (V). | Request PDF - ResearchGate.
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - MDPI.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma - Preprints.org.
  • In vitro - in vivo correlation: from theory to applications. - SciSpace.
  • Role of In Vitro–In Vivo Correlations in Drug Development - Dissolution Technologies.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central.
  • 1,3-Dimethyl-1H-indole-2-carbonitrile - PMC - NIH.
  • Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.